Product packaging for N-(2-Fluorobenzoyl)morpholine(Cat. No.:CAS No. 1978-64-9)

N-(2-Fluorobenzoyl)morpholine

Cat. No.: B155937
CAS No.: 1978-64-9
M. Wt: 209.22 g/mol
InChI Key: OIDNOKLCLGRXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorobenzoyl)morpholine (CAS 1978-64-9) is a fluorine-containing organic compound with a molecular formula of C11H12FNO2 and a molecular weight of 209.2 g/mol. This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic use. This compound belongs to a class of fluorobenzoyl derivatives that are of significant interest in medicinal chemistry research. Specifically, structural analogues of this compound have been investigated as key organic ligands for synthesizing metal complexes with potential biological activities. Research indicates that such fluorinated ligands and their resulting coordination complexes can exhibit antifungal properties against various plant pathogens . The strategic incorporation of a fluorine atom into organic molecules is a common strategy in drug discovery, as it can influence the compound's lipophilicity, potentially enhancing its ability to penetrate cells and interact with biological targets . Furthermore, the morpholine ring is a privileged scaffold in the development of bioactive molecules. It is frequently utilized in central nervous system (CNS) drug candidate research due to its favorable physicochemical properties, which can improve a molecule's solubility and ability to cross the blood-brain barrier. In various pharmacologically active compounds, the morpholine ring can serve as a key structural element for molecular interactions, a scaffold to direct other functional groups, or a modulator of pharmacokinetic and pharmacodynamic properties . Researchers can employ this compound as a building block in the synthesis and exploration of novel compounds for a range of biological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B155937 N-(2-Fluorobenzoyl)morpholine CAS No. 1978-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDNOKLCLGRXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336284
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1978-64-9
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Fluorobenzoyl)morpholine from 2-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Fluorobenzoyl)morpholine, a compound of interest in medicinal chemistry and drug development. The presence of the morpholine moiety can confer favorable pharmacokinetic properties, such as increased water solubility and metabolic stability, while the fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic fate.[1] This document details the primary synthetic pathway, experimental protocols, and relevant data to serve as a valuable resource for researchers in the field.

Synthetic Pathway: Acylation of Morpholine

The synthesis of this compound is typically achieved through the acylation of morpholine with 2-fluorobenzoyl chloride. This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1] A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

The overall reaction is illustrated in the following diagram:

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Product This compound 2-Fluorobenzoyl_Chloride->Product + Morpholine Morpholine Morpholine Triethylamine Triethylamine (Base) Byproduct Triethylammonium chloride Triethylamine->Byproduct + HCl DCM Dichloromethane (Solvent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine and is a reliable method for the synthesis of the target molecule.[1][2]

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-Fluorobenzoyl chlorideC₇H₄ClFO158.56
MorpholineC₄H₉NO87.12
TriethylamineC₆H₁₅N101.19
Dichloromethane (anhydrous)CH₂Cl₂84.93
Water (deionized)H₂O18.02
Sodium sulfate (anhydrous)Na₂SO₄142.04
Brine (saturated NaCl solution)NaCl58.44

2.2. Stoichiometry

Reactant/ReagentMolar Equivalents
2-Fluorobenzoyl chloride1.0
Morpholine1.1
Triethylamine1.2

2.3. Procedure

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of 2-fluorobenzoyl chloride) at ambient temperature, carefully add 2-fluorobenzoyl chloride (1.0 eq) dropwise. The addition should be slow enough to minimize any significant increase in temperature.[1][2]

  • Stir the reaction mixture at ambient temperature for 1-2 hours after the addition is complete.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).[1][2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).[1][2]

  • Combine the organic extracts and wash sequentially with deionized water (4 x 15 mL) and then with brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]

2.4. Purification

The crude this compound can be purified by one of the following methods:

  • Flash Column Chromatography: Purify the crude product on silica gel. A suitable eluent system, determined by TLC, can be a mixture of ethyl acetate and hexanes. To prevent peak tailing due to the basic nature of the morpholine nitrogen, it is advisable to add 0.5-1% triethylamine to the eluent.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Expected Yield and Characterization

While a specific yield for the synthesis of this compound is not explicitly reported in the referenced literature, the analogous reaction of benzoyl chloride with morpholine proceeds with a high yield of 95%.[2] Therefore, a comparable high yield can be expected for this synthesis.

3.1. Characterization Data of a Closely Related Analogue

The following table provides characterization data for the non-fluorinated analogue, N-benzoyl morpholine, which can serve as a reference for the characterization of this compound.[2] It is anticipated that the spectral data for the 2-fluoro derivative will show characteristic signals for the fluorinated phenyl ring.[1]

AnalysisData for N-Benzoylmorpholine
¹H NMR (300 MHz, CDCl₃)δ 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂)
¹³C NMR (75.5 MHz, CDCl₃)δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂)
MS (ESI) m/z 191.0 (M+H)⁺

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Morpholine - Triethylamine - Anhydrous DCM Start->Reaction_Setup Addition Dropwise addition of 2-Fluorobenzoyl Chloride Reaction_Setup->Addition Reaction Stir at Room Temperature (1-2 hours) Addition->Reaction Workup Aqueous Work-up: - Add Water - DCM Extraction - Wash with Water & Brine Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Characterization Characterization: - NMR - MS Purification->Characterization End Pure Product Characterization->End

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-fluorobenzoyl chloride is a straightforward and high-yielding acylation reaction. The provided experimental protocol, based on established methods, offers a reliable procedure for the preparation of this compound. This technical guide serves as a practical resource for researchers engaged in the synthesis of morpholine-containing molecules for applications in drug discovery and development.

References

A Technical Guide to the Amide Coupling Synthesis of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for N-(2-Fluorobenzoyl)morpholine, a molecule of interest in medicinal chemistry. The morpholine moiety is a prevalent scaffold in bioactive compounds, known to enhance pharmacokinetic properties like aqueous solubility and metabolic stability.[1] The addition of a fluorine atom to the benzoyl group can further modulate the molecule's electronic properties, lipophilicity, and metabolic fate.[1] This document details two core synthetic strategies: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine, complete with experimental protocols and comparative data.

Synthetic Pathways

Two principal and reliable methods for the synthesis of this compound are predominantly utilized:

  • Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride : This classic and efficient method involves the nucleophilic attack of morpholine's secondary amine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.[1] This route is often favored for its simplicity and high yields.[1]

  • Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine : This pathway facilitates the direct coupling of a carboxylic acid with an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize common conditions for the amide bond formation between 2-fluorobenzoic acid and morpholine, drawing comparisons from related reactions. Yields are illustrative and may vary based on experimental scale and execution.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive(s)Typical Solvent(s)General Reaction TimeKey Characteristics
DCC (Dicyclohexylcarbodiimide)DMAP (catalytic)Dichloromethane (DCM)12-24 hoursForms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration.[1]
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)HOBt (1-Hydroxybenzotriazole)DCM or DMF8-16 hoursWater-soluble carbodiimide; byproduct is also water-soluble, facilitating workup. HOBt improves efficiency and reduces side reactions.[2][3]
HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))DIPEA (N,N-Diisopropylethylamine)DMF2-16 hoursHighly efficient, leading to faster reactions and often higher yields with minimal side reactions.[2] Considered more reactive than HBTU.[2]
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))Base (e.g., DIPEA)DMF, DCMVariesOffers high coupling efficiency with a low risk of racemization.[2]
Isobutyl chloroformate (IBCF)N-Methylmorpholine (NMM)THF, DCMVariesForms a mixed anhydride with the carboxylic acid, which then reacts with the amine.[2]

Experimental Protocols

Protocol 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.[1]

Materials:

  • 2-Fluorobenzoyl chloride (1.0 equivalent)

  • Morpholine (2.0 equivalents)[4]

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve morpholine (2.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amide Coupling using DCC

This protocol outlines a general procedure using a carbodiimide coupling agent.[1]

Materials:

  • 2-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Filter off the DCU and wash the solid with a small amount of cold dichloromethane.[1]

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol is adapted from a general procedure for amide bond formation.[2][3]

Materials:

  • 3-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a clean, dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq).[2]

  • Dissolve the mixture in anhydrous DCM or DMF.[2]

  • Cool the flask to 0 °C in an ice bath.[2]

  • Add Triethylamine (TEA) or DIPEA (2.5 eq).[2]

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Acylation_of_Morpholine 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Reaction Acylation Reaction in Dichloromethane 2-Fluorobenzoyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.

Amide_Coupling_Reaction 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Activation Activation 2-Fluorobenzoic_Acid->Activation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activation Activated_Intermediate Reactive Intermediate Activation->Activated_Intermediate Coupling Nucleophilic Attack Activated_Intermediate->Coupling Morpholine Morpholine Morpholine->Coupling Product This compound Coupling->Product Byproduct Coupling Agent Byproduct Coupling->Byproduct

Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.

General_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Reactants Dissolve 2-Fluorobenzoic Acid and Morpholine in Solvent Add_Reagents Add Coupling Agent and Base Dissolve_Reactants->Add_Reagents Cool to 0°C Stir_Reaction Stir at Appropriate Temperature Add_Reagents->Stir_Reaction Monitor_Progress Monitor by TLC/LC-MS Stir_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Reaction Complete Extraction Extract with Organic Solvent Quench_Reaction->Extraction Wash Wash Organic Layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify by Chromatography or Recrystallization Dry_Concentrate->Purification

References

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Fluorobenzoyl)morpholine is a compound of interest in medicinal chemistry and drug development due to the established bioactivity of both the morpholine and fluorobenzoyl moieties. The morpholine ring is a common scaffold in pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2-fluoro substitution on the benzoyl group can significantly influence the molecule's electronic properties, binding interactions, and metabolic pathways. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. The predictions are based on the analysis of spectroscopic data for structurally similar compounds, including N-substituted morpholines and various fluorinated benzoyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the morpholine and the 2-fluorobenzoyl protons. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring, with protons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen. The aromatic protons will exhibit splitting patterns influenced by both the carbonyl group and the fluorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Morpholine H (O-CH₂)3.6 - 3.8mProtons closer to the deshielding oxygen atom.
Morpholine H (N-CH₂)3.4 - 3.7mBroad signals may be observed due to restricted rotation around the amide bond.
Aromatic H (Ar-H)7.1 - 7.6mComplex multiplet due to fluorine-proton and proton-proton coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon is expected to be the most downfield signal. The carbons of the morpholine ring will appear in the aliphatic region, while the aromatic carbons will be in the typical downfield region, with their chemical shifts influenced by the fluorine substituent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)165 - 170
Aromatic C (C-F)158 - 162 (d, ¹JCF ≈ 250 Hz)Large one-bond coupling with fluorine.
Aromatic C115 - 135Multiple signals with smaller C-F couplings expected.
Morpholine C (O-CH₂)66 - 68
Morpholine C (N-CH₂)42 - 48May show two distinct signals due to slow rotation around the amide bond.
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the amide.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O Stretch (Amide)1630 - 1680Strong
C-F Stretch1200 - 1250Strong
C-N Stretch1200 - 1350Medium
C-O-C Stretch (Ether)1070 - 1150Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

Ion Predicted m/z Notes
[M]⁺209.08Molecular ion peak.
[M - C₄H₈NO]⁺123.01Fragmentation corresponding to the 2-fluorobenzoyl cation.
[C₇H₄FO]⁺123.02A common fragment for fluorobenzoyl compounds.
[C₄H₈NO]⁺86.06Fragment corresponding to the morpholinyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: For EI, introduce a small amount of the sample directly or via a GC inlet. For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The logical flow for the characterization of this compound using the described spectroscopic techniques is illustrated below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Provides structural details IR IR Purification->IR Identifies functional groups MS MS Purification->MS Confirms molecular weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Sourcing and Purity of N-(2-Fluorobenzoyl)morpholine Starting Materials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing and purity considerations for the starting materials required for the synthesis of N-(2-Fluorobenzoyl)morpholine. While a detailed Certificate of Analysis with validated analytical methods for the final compound is not publicly available, this document consolidates available data on its precursors—2-Fluorobenzoyl chloride, Morpholine, and 2-Fluorobenzoic acid—and outlines established methodologies for synthesis and quality control analysis based on analogous compounds.

Sourcing and Purity of Starting Materials

The successful synthesis of this compound with high purity is critically dependent on the quality of the starting materials. This section details major commercial suppliers and their typical purity specifications for the key precursors.

2-Fluorobenzoyl Chloride

2-Fluorobenzoyl chloride is a key acylating agent in one of the primary synthetic routes. It is commercially available from various suppliers with typical purities exceeding 98%.

SupplierCatalog NumberPurity Specification
Sigma-Aldrich120847≥99%
TCI AmericaF0195>98.0% (GC)
Chem-Impex45348≥98% (GC)
Morpholine

Morpholine, the amine component in the synthesis, is a widely available and relatively inexpensive starting material. High purity grades are readily accessible.

SupplierCatalog NumberPurity Specification
Sigma-AldrichM8250≥99.0% (ACS reagent)
OttokemiM 236599%
CDH Fine Chemical029272≥99.0% (GC)
MAGlobal Trading-≥99%
2-Fluorobenzoic Acid

As an alternative to 2-fluorobenzoyl chloride, 2-fluorobenzoic acid can be used in a coupling reaction. It is a stable solid and is available in high purity from several chemical suppliers.

SupplierCatalog NumberPurity Specification
Sigma-Aldrich41224497%
TCI AmericaF0035>98.0% (Titration)
Chem-Impex3001598-102% (Assay by titration)
SynThink Research ChemicalsSA10604High purity with CoA

Synthetic Pathways for this compound

Two primary and reliable methods for the synthesis of this compound are the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1] The acylation route is often favored for its simplicity and typically high yields.[1]

Synthetic Pathways cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Product_1 This compound 2-Fluorobenzoyl_chloride->Product_1 Morpholine_1 Morpholine Morpholine_1->Product_1 Base_1 Base (e.g., Triethylamine) Base_1->Product_1 2-Fluorobenzoic_acid 2-Fluorobenzoic acid Product_2 This compound 2-Fluorobenzoic_acid->Product_2 Morpholine_2 Morpholine Morpholine_2->Product_2 Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Product_2

Figure 1. Synthetic Pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis via Acylation of Morpholine (Pathway 1)

This method involves the reaction of morpholine with 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Materials:

  • Morpholine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • 2-Fluorobenzoyl chloride (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at ambient temperature.[1]

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Synthesis via Amide Coupling (Pathway 2)

This pathway utilizes a coupling agent to facilitate the formation of the amide bond between 2-fluorobenzoic acid and morpholine.[1]

Materials:

  • 2-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-fluorobenzoic acid (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.[1]

  • Add morpholine (1.1 eq) to the solution.[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[1]

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Purity Analysis and Quality Control

A robust quality control workflow is essential to ensure the purity and identity of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Quality Control Workflow cluster_purity Purity Techniques cluster_identity Identification Methods Crude_Product Crude this compound Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Identity_Confirmation Identity Confirmation Purity_Assessment->Identity_Confirmation HPLC HPLC/UPLC (Reverse Phase) Purity_Assessment->HPLC GC GC-MS (with derivatization if necessary) Purity_Assessment->GC Final_Product Purified this compound Identity_Confirmation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity_Confirmation->NMR MS Mass Spectrometry (e.g., ESI-MS) Identity_Confirmation->MS IR Infrared Spectroscopy Identity_Confirmation->IR

Figure 2. Typical Quality Control Workflow for this compound.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary technique for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point. UV detection would be suitable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to detect volatile impurities. Due to the relatively low volatility of this compound, derivatization might be necessary to improve its chromatographic properties.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and the 2-fluorobenzoyl moieties. The presence of a single fluorine resonance in the ¹⁹F NMR spectrum would confirm the regiochemistry of the fluorine substitution.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl stretch (typically around 1650 cm⁻¹) and C-F bond vibrations.

By carefully selecting high-purity starting materials, employing robust synthetic and purification protocols, and implementing a thorough analytical quality control strategy, researchers can confidently produce this compound of the required quality for their research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Due to a lack of experimentally determined data, the following table summarizes the predicted physicochemical properties for N-(2-Fluorobenzoyl)morpholine, offering a baseline for experimental design and computational modeling.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₁₂FNO₂-
Molecular Weight 209.22 g/mol -
Melting Point Not available-
Boiling Point Not available-
pKa (most basic) -1.7 ± 0.4ChemSpider
logP 1.56ChemSpider
Aqueous Solubility 1.1 g/LChemSpider

Note: The values presented are computationally predicted and have not been experimentally verified. They should be used as estimates for guiding laboratory work.

Synthesis of this compound

Two primary synthetic pathways are commonly employed for the synthesis of this compound. Both methods are robust and utilize readily available starting materials.

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This is a classic and efficient method for amide bond formation. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of 2-fluorobenzoic acid with morpholine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

G Synthetic Pathways to this compound cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling Morpholine Morpholine Product1 This compound Morpholine->Product1 Nucleophilic Attack 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl_Chloride->Product1 Base Base (e.g., Triethylamine) Base->Product1 HCl Scavenger Morpholine2 Morpholine Product2 This compound Morpholine2->Product2 2-Fluorobenzoic_Acid 2-Fluorobenzoic_Acid 2-Fluorobenzoic_Acid->Product2 Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Product2 Amide Bond Formation

Synthetic Pathways to this compound

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Repeat the measurement at least twice to ensure reproducibility.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point method is suitable.

Apparatus:

  • Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Add a few drops of the liquid sample into the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube or beaker containing the heating liquid, making sure the sample is fully immersed.

  • Gently heat the side arm of the Thiele tube or the beaker.

  • Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Apparatus:

  • Small test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Stopper the test tubes and vortex for 1-2 minutes.

  • Visually inspect for the complete dissolution of the solid.

  • Classify the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Aqueous Solubility (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., water or a water-cosolvent mixture if the compound has low aqueous solubility).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • If the compound is expected to be basic, titrate with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.

  • Add the titrant in small, precise increments, recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like this compound.

G General Workflow for Physicochemical Characterization Start Newly Synthesized Compound (this compound) Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization Purity_Assessment->Physicochemical_Characterization Melting_Point Melting Point Physicochemical_Characterization->Melting_Point Boiling_Point Boiling Point Physicochemical_Characterization->Boiling_Point Solubility Solubility Profiling Physicochemical_Characterization->Solubility pKa pKa Determination Physicochemical_Characterization->pKa logP logP Determination Physicochemical_Characterization->logP Data_Analysis Data Analysis and Reporting Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Further_Studies Further Studies (e.g., Biological Assays, Formulation) Data_Analysis->Further_Studies

General Workflow for Physicochemical Characterization

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic methodologies, and essential experimental protocols for the characterization of this compound. While experimental data for this specific compound remains to be published, the information and procedures outlined here offer a robust framework for researchers to undertake its synthesis and detailed characterization. Such studies are crucial for elucidating its potential applications in drug discovery and materials science.

An In-depth Technical Guide to the Characterization of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound with the molecular formula C₁₁H₁₂FNO₂. This document details its chemical identity, key physicochemical properties, and the analytical techniques used for its structural elucidation and purity assessment. Detailed experimental protocols for its synthesis are provided, along with expected characterization data based on spectroscopic principles and analysis of analogous structures. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

Introduction

This compound, also known as (2-fluorophenyl)(morpholino)methanone, is a member of the benzamide class of compounds. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, often enhancing solubility and metabolic stability. The presence of a fluorine atom on the benzoyl moiety can significantly influence the electronic properties, lipophilicity, and metabolic fate of the molecule, making it an interesting scaffold for further functionalization and biological screening. Accurate characterization is paramount to ensure the identity, purity, and reproducibility of the compound in any research and development setting.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2-fluorophenyl)(morpholino)methanone
Synonyms This compound
CAS Number 1978-64-9
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance Expected to be a solid at room temperature

Synthesis of this compound

This compound can be reliably synthesized via two primary pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1]

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This is a classic and efficient method for forming the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Acylation of Morpholine

Materials:

  • Morpholine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • 2-Fluorobenzoyl chloride (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred morpholine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

Experimental Protocol: Amide Coupling

Materials:

  • 2-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane or dimethylformamide in a round-bottom flask under an inert atmosphere.

  • Add morpholine (1.1 eq.) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., EDC or DCC, 1.1 eq.) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.

  • If DCU has precipitated, filter it off and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Structural Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques. The expected data are summarized in Table 2.

Table 2: Spectroscopic Characterization Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (4H) in the range of 7.1-7.5 ppm, showing complex splitting patterns due to fluorine coupling. Morpholine protons (8H) as two broad multiplets or distinct signals in the range of 3.2-3.8 ppm.
¹³C NMR Carbonyl carbon (~165-170 ppm). Aromatic carbons (6C) in the range of 115-165 ppm, with characteristic C-F couplings. Morpholine carbons (4C) in the range of 42-67 ppm.
IR (Infrared) Strong C=O (amide) stretch around 1630-1660 cm⁻¹. C-F stretch around 1200-1250 cm⁻¹. C-N stretch around 1400-1450 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spec. (MS) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (209.22 g/mol ). Fragmentation pattern showing characteristic losses of the morpholine and fluorobenzoyl moieties.

Visualization of Workflows

The following diagrams illustrate the synthetic pathways and the general workflow for the characterization of this compound.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Acylation Acylation Reaction in Anhydrous DCM 2_Fluorobenzoyl_Chloride->Acylation Morpholine Morpholine Morpholine->Acylation Base Base (e.g., Triethylamine) Base->Acylation Product_Crude Crude This compound Acylation->Product_Crude

Caption: Synthetic workflow for the acylation of morpholine.

Synthesis_Pathway_2 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Fluorobenzoic_Acid 2-Fluorobenzoic Acid Amide_Coupling Amide Coupling in Anhydrous Solvent 2_Fluorobenzoic_Acid->Amide_Coupling Morpholine Morpholine Morpholine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., EDC/DCC) Coupling_Agent->Amide_Coupling Product_Crude Crude This compound Amide_Coupling->Product_Crude

Caption: Synthetic workflow for amide coupling.

Characterization_Workflow cluster_analysis Structural Analysis Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Characterization Final Characterized Compound H_NMR->Final_Characterization C_NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: General workflow for purification and characterization.

Conclusion

This technical guide has outlined the essential information for the synthesis and characterization of this compound. The provided protocols for acylation and amide coupling represent reliable methods for its preparation. The expected spectroscopic data, based on established principles and data from analogous compounds, serve as a benchmark for the structural verification and purity assessment of the synthesized compound. The logical workflows visualized in this document provide a clear and concise guide for researchers and professionals working with this molecule. Adherence to these characterization practices is crucial for ensuring the quality and reliability of data in any subsequent biological or medicinal chemistry studies.

References

Unveiling N-(2-Fluorobenzoyl)morpholine: A Technical Guide to its Synthesis and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound of interest to researchers, scientists, and drug development professionals. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its chemical structure, incorporating both a fluorinated phenyl ring and a morpholine moiety, places it within a class of molecules with significant pharmacological importance. This guide will delve into its synthesis, potential applications based on the bioactivities of structurally related molecules, and detailed experimental protocols.

Core Compound Characteristics

This compound, with the CAS Number 1978-64-9, is characterized by a 2-fluorobenzoyl group linked to a morpholine ring via an amide bond. The presence of the morpholine ring, a common scaffold in many biologically active compounds, is known to confer favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability. The fluorine substitution on the benzoyl ring is a strategic modification in medicinal chemistry often employed to improve metabolic stability, binding affinity, and other pharmacokinetic parameters.

PropertyData
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
CAS Number 1978-64-9
IUPAC Name (2-fluorophenyl)(morpholino)methanone
Synonyms This compound

Synthesis of this compound

The synthesis of this compound can be reliably achieved through two primary and well-established pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine. Both methods are robust and utilize readily available starting materials. The acylation route is often favored due to its simplicity and typically high yields.

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway_1 morpholine Morpholine intermediate Reaction Intermediate morpholine->intermediate Nucleophilic attack benzoyl_chloride 2-Fluorobenzoyl Chloride benzoyl_chloride->intermediate product This compound intermediate->product Amide bond formation hcl HCl byproduct intermediate->hcl base Triethylamine (Base) base->intermediate Neutralizes HCl

Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.

Materials:

  • Morpholine (1.1 equivalents)

  • 2-Fluorobenzoyl chloride (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve morpholine and triethylamine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis_Pathway_2 benzoic_acid 2-Fluorobenzoic Acid activated_intermediate Activated Ester Intermediate benzoic_acid->activated_intermediate morpholine Morpholine product This compound morpholine->product Nucleophilic attack coupling_agent DCC (Coupling Agent) coupling_agent->activated_intermediate Activation activated_intermediate->product Amide bond formation dcu Dicyclohexylurea (DCU) byproduct activated_intermediate->dcu

Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.

Materials:

  • 2-Fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-fluorobenzoic acid and morpholine in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs suggest potential for various pharmacological activities. A study on the amides of 3-fluorobenzoic acid has indicated that the related compound (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The broader class of morpholine derivatives has been extensively explored in drug discovery and is associated with a wide range of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Anticonvulsant

  • Antimicrobial

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous approved and experimental drugs. It is often employed to enhance the potency and pharmacokinetic properties of bioactive molecules.

Future Directions

The lack of extensive public data on this compound presents an opportunity for further research. A thorough investigation into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted. Detailed structure-activity relationship (SAR) studies of a series of related analogues could provide valuable insights for the design of novel therapeutic agents. Furthermore, exploration of its mechanism of action and potential molecular targets will be crucial in elucidating its therapeutic potential.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Further Development synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Assays characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar anti_inflammatory->sar moa Mechanism of Action Studies sar->moa pk_studies Pharmacokinetic Studies moa->pk_studies

Caption: Proposed Research Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of N-(2-Fluorobenzoyl)morpholine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, specific data on N-(2-Fluorobenzoyl)morpholine as a kinase inhibitor is not available. The following application notes and protocols are therefore provided as a general framework for the initial evaluation of a novel compound with this chemical scaffold for its potential as a kinase inhibitor. The methodologies are based on established practices in kinase inhibitor drug discovery.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The morpholine ring is a privileged pharmacophore in medicinal chemistry, known to be a component of various biologically active molecules, including approved kinase inhibitors.[3][4][5] Its ability to improve pharmacokinetic properties and interact with target proteins makes it a valuable scaffold in drug design.[5][6]

This compound is a compound that incorporates this key morpholine moiety. While its specific biological activities are not yet characterized in publicly available literature, its structure merits investigation as a potential kinase inhibitor. These application notes provide a roadmap for researchers to screen and characterize this compound for such activity.

Data Presentation: Hypothetical Data Tables

Successful experimental evaluation of this compound would yield quantitative data that can be summarized as follows.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)¹Ki (nM)²Assay Method
Example Kinase 1DataDataLuminescence-based
Example Kinase 2DataDataTR-FRET
Example Kinase 3DataDataELISA
... (Kinome Panel).........

¹IC50: The half-maximal inhibitory concentration of the compound. ²Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the kinase.

Table 2: Cellular Activity of this compound

Cell LineTarget KinaseCellular IC50 (µM)¹Cytotoxicity (CC50, µM)²
Example Cell Line AExample Kinase 1DataData
Example Cell Line BExample Kinase 2DataData

¹Cellular IC50: The concentration of the compound that inhibits the kinase activity or a downstream signaling event by 50% in a cellular context. ²CC50: The concentration of the compound that causes 50% cell death.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for high-throughput screening to determine the direct inhibitory effect of this compound on a panel of purified kinases.[7] It measures the amount of ATP remaining after the kinase reaction.[7][8]

Materials:

  • Recombinant human kinase enzymes

  • Specific peptide substrates for each kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.[7]

  • Assay Plate Preparation: Add 1 µL of the diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[7]

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control to determine the baseline for 100% inhibition.[7] Gently mix the plate.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[7] Incubate at room temperature for 10 minutes to stabilize the signal.[7]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA)

This protocol measures the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.[2][9]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Appropriate positive and negative controls

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency at the time of the experiment and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for a specified duration (e.g., 1-24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.[2]

  • ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate and incubate.[2] b. Wash the plate and add the phospho-specific detection antibody.[2] c. After incubation and washing, add the HRP-conjugated secondary antibody.[2] d. Following another incubation and wash, add the TMB substrate and incubate in the dark.[2] e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[2]

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in parallel). Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Signal Transduction Inhibitor This compound Inhibitor->Kinase1 Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway.

G cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library (this compound) biochemical_assay Biochemical Kinase Assay (e.g., Luminescence-based) start->biochemical_assay data_analysis_1 Determine IC50 Values biochemical_assay->data_analysis_1 hit_identification Identify 'Hits' (Potent Inhibition) data_analysis_1->hit_identification cell_based_assay Cell-Based Assay (e.g., Phospho-ELISA) hit_identification->cell_based_assay data_analysis_2 Determine Cellular IC50 cell_based_assay->data_analysis_2 lead_compound Lead Compound Identification data_analysis_2->lead_compound optimization Lead Optimization lead_compound->optimization end Preclinical Development optimization->end

Caption: Experimental workflow for kinase inhibitor screening.

References

Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific antimicrobial activity data for N-(2-Fluorobenzoyl)morpholine against pathogenic microorganisms is not publicly available. The following application notes and protocols are based on the general antimicrobial properties observed in analogous morpholine derivatives and are provided as a representative framework for research and development professionals. The presented data is hypothetical and should be confirmed through dedicated experimental validation.

Introduction

Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The morpholine ring is a key pharmacophore in several approved drugs. The incorporation of a fluorobenzoyl moiety to the morpholine scaffold, as in this compound, presents an interesting candidate for antimicrobial drug discovery. The fluorine substitution can potentially enhance metabolic stability and binding affinity to target enzymes. These notes provide a comprehensive guide for the preliminary evaluation of this compound as an antimicrobial agent.

Hypothetical Antimicrobial Activity

Based on the activity profiles of structurally related N-acylmorpholines, this compound is postulated to exhibit inhibitory activity against a range of bacterial and fungal pathogens. The proposed mechanism of action, while not elucidated, may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Data Presentation

The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound against selected pathogens.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive1632
Bacillus subtilis (ATCC 6633)Gram-positive816
Escherichia coli (ATCC 25922)Gram-negative64>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128>128

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)3264
Aspergillus niger (ATCC 16404)64128

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare appropriate broth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for turbidity to determine MIC Incubation->Visual_Inspection

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 2-7 days. Harvest spores/cells and suspend in RPMI-1640 to a final concentration of 0.5 - 2.5 x 10^3 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate. The final concentrations will range from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_results Incubation & Results MIC_Wells Select wells from MIC plate showing no visible growth Aliquoting Aliquot a small volume from selected wells MIC_Wells->Aliquoting Spreading Spread aliquots onto -free agar plates Aliquoting->Spreading Incubation Incubate plates under appropriate conditions Spreading->Incubation Colony_Count Count colonies to determine the MBC/MFC Incubation->Colony_Count

Caption: Workflow for MBC/MFC Determination.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh, drug-free agar plates (Mueller-Hinton Agar for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Logical Relationships

While the precise mechanism of action for this compound is unknown, a hypothetical logical relationship for its evaluation as a potential antimicrobial drug is presented below.

Logical Flow for Antimicrobial Drug Evaluation

Drug_Evaluation_Flow Compound This compound In_Vitro In Vitro Screening (MIC, MBC/MFC) Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., on mammalian cells) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Cytotoxicity->In_Vivo If low toxicity Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization If effective

Caption: Logical workflow for the evaluation of a potential antimicrobial compound.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating the investigation of this compound as a novel antimicrobial agent. Researchers are strongly encouraged to perform these experiments to generate empirical data and validate the hypothetical activities presented herein. Further studies to elucidate the mechanism of action and to assess the in vivo efficacy will be crucial in determining the therapeutic potential of this compound.

Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties, which contribute to the favorable pharmacokinetic profiles of many bioactive molecules.[1][2][3] Its presence in numerous approved drugs underscores its importance in drug design and development.[2][4] N-(2-Fluorobenzoyl)morpholine is a synthetic organic compound that incorporates this key morpholine moiety, linked to a 2-fluorobenzoyl group. The introduction of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for screening in various biological assays.[5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns, with a particular focus on its potential as a modulator of neurological targets, exemplified by Monoamine Oxidase B (MAO-B).

Potential Applications in High-Throughput Screening

Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][6][7] In the context of the central nervous system (CNS), morpholine-containing compounds are known to interact with various receptors and enzymes, such as kinases, cholinesterases, and monoamine oxidases.[4][6][8] Given the structural similarities of N-aroylmorpholine derivatives to known CNS-active agents, a primary application for this compound in HTS is the investigation of its activity against neurological targets.[8][9]

MAO-B is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[9] The following sections will detail a protocol for a fluorometric-based HTS assay to screen this compound for its inhibitory activity against MAO-B.

Data Presentation

While specific experimental data for this compound is not currently available in the public domain, the following table summarizes the inhibitory activity of structurally related morpholine-based compounds against MAO-B. This data is presented for illustrative purposes to indicate the potential range of activity that might be observed for compounds with a similar morpholine core structure.

Compound IDGeneral StructureTargetIC50 (µM)
MO-1 Chalcone-Morpholine DerivativeMAO-B0.030
MO-2 Chalcone-Morpholine DerivativeMAO-B0.70
MO-3 Chalcone-Morpholine DerivativeMAO-B1.01
MO-4 Chalcone-Morpholine DerivativeMAO-B0.33
MO-5 Chalcone-Morpholine DerivativeMAO-B1.31

Experimental Protocols

High-Throughput Screening Protocol for MAO-B Inhibition

This protocol describes a robust, fluorescence-based assay suitable for screening this compound in a 384-well format.

1. Materials and Reagents:

  • This compound

  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor (e.g., Pargyline)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well black, flat-bottom plates

2. Compound Handling and Dilution:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in assay buffer containing a final DMSO concentration that does not exceed 1% in the final assay volume.

3. Assay Procedure:

  • Assay Plate Preparation: Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells of the 384-well plate.[9]

  • Enzyme Addition: Prepare the MAO-B enzyme solution in cold MAO-B Assay Buffer at the desired concentration. Add 20 µL of the enzyme solution to each well.[9]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the pre-incubation of the enzyme with the inhibitors.[9]

  • Reaction Initiation: Prepare a master mix containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Add 25 µL of the master mix to each well to initiate the enzymatic reaction.[9]

  • Incubation and Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[9]

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Metabolism Dopamine_synapse->Dopamine_receptor Binding Dopamine_synapse->MAOB Uptake & Degradation Inhibitor This compound Inhibitor->MAOB Inhibition

Caption: Role of MAO-B in dopamine metabolism and the point of inhibition.

Experimental Workflow

HTS_Workflow start Start plate_prep 1. Prepare 384-well plate with compound dilutions start->plate_prep enzyme_add 2. Add MAO-B enzyme solution plate_prep->enzyme_add pre_incubate 3. Pre-incubate at room temperature enzyme_add->pre_incubate reaction_start 4. Add substrate/probe master mix pre_incubate->reaction_start incubate_detect 5. Incubate at 37°C and measure fluorescence reaction_start->incubate_detect data_analysis 6. Analyze data and determine IC50 incubate_detect->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for MAO-B inhibition assay.

Logical Relationship

Logical_Relationship Compound This compound Activity Enzyme Inhibition Compound->Activity exhibits Target Monoamine Oxidase B (MAO-B) Outcome Increased Neurotransmitter Levels Target->Outcome leads to (when inhibited) Activity->Target acts on

Caption: Logical relationship of the compound to its potential target and outcome.

References

Application Notes and Protocols: N-(2-Fluorobenzoyl)morpholine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the potential use of N-(2-Fluorobenzoyl)morpholine as a chemical probe for target identification. This document outlines the synthesis, physicochemical properties, and a hypothetical mechanism of action for covalent target engagement. Detailed protocols for experimental workflows, including in-situ proteome reactivity profiling and competitive displacement assays, are provided to facilitate the exploration of this compound's utility in identifying and validating novel protein targets.

Introduction

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Chemical probes are powerful tools in this process, enabling the elucidation of molecular mechanisms of action and the validation of new therapeutic targets. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into bioactive molecules has been shown to be advantageous for a wide range of biological activities.[2][3][4]

The 2-fluorobenzoyl moiety, on the other hand, presents an interesting opportunity for covalent ligand discovery. The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr), allowing the compound to form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, tyrosine) on a target protein. This covalent and irreversible binding can be leveraged for various target identification strategies.

This document describes the potential application of this compound as a covalent chemical probe. We present its synthesis, key physicochemical properties, and detailed protocols for its application in target identification workflows.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂FNO₂PubChem CID: 84676634
Molecular Weight 209.22 g/mol PubChem CID: 84676634
IUPAC Name (2-fluorophenyl)(morpholino)methanoneN/A
CAS Number 1600281-31-9PubChem CID: 84676634
Appearance Off-white solid[5] (by analogy)
Solubility Soluble in DMSO, DCM, Ethyl AcetateGeneral chemical knowledge

Synthesis of this compound

This compound can be synthesized via two primary methods: acylation of morpholine with 2-fluorobenzoyl chloride or amide coupling between 2-fluorobenzoic acid and morpholine.[1] The acylation method is often preferred for its simplicity and high yields.[1]

Protocol 1: Synthesis via Acylation

  • Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Proposed Mechanism of Action for Target Identification

We hypothesize that this compound can act as an irreversible covalent probe through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing fluorine atom on the benzoyl group activates the ipso-carbon for attack by a nucleophilic amino acid residue (e.g., Cys, Lys, Tyr) within the binding pocket of a target protein. This results in the formation of a stable covalent bond and the displacement of the fluoride ion.

Mechanism_of_Action Probe This compound Complex Reversible Probe-Target Complex Probe->Complex Binding Target Target Protein (with nucleophilic residue) Target->Complex Covalent_Adduct Covalent Probe-Target Adduct Complex->Covalent_Adduct SNAAr Reaction (Irreversible)

Caption: Proposed mechanism of covalent target engagement by this compound.

Experimental Protocols for Target Identification

The following protocols describe how this compound can be used to identify its cellular targets.

In-situ Proteome Reactivity Profiling

This method aims to identify proteins that covalently react with the probe in a complex biological sample (e.g., cell lysate).

Proteome_Reactivity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Probe Incubation cluster_2 Proteomic Analysis Lysate Cell Lysate Incubation Incubate with This compound Lysate->Incubation Digestion Protein Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Modified Peptides and Proteins LC_MS->Data_Analysis

Caption: Workflow for in-situ proteome reactivity profiling.

Protocol 2: In-situ Proteome Reactivity Profiling

  • Prepare Cell Lysate: Lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) and quantify the protein concentration.

  • Probe Incubation: Treat the cell lysate with a final concentration of 10-100 µM this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37 °C.

  • Protein Digestion: Precipitate the proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet in a denaturation buffer and digest with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been covalently modified by the probe.

  • Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the modified proteins. The mass of the probe (minus fluorine) will be added to the modified residue.

Competitive Displacement Assay

This assay can be used to confirm target engagement and to screen for other compounds that bind to the same target.

Competitive_Displacement_Workflow cluster_0 Sample Preparation cluster_1 Competition cluster_2 Analysis Lysate Cell Lysate Competitor Pre-incubate with Test Compound (Competitor) Lysate->Competitor Probe Add this compound Competitor->Probe Analysis Proteomic Analysis to Quantify Probe-labeled Proteins Probe->Analysis

Caption: Workflow for a competitive displacement assay.

Protocol 3: Competitive Displacement Assay

  • Prepare Cell Lysate: Prepare cell lysate as described in Protocol 2.

  • Pre-incubation with Competitor: Aliquot the lysate and pre-incubate with increasing concentrations of a test compound (competitor) for 30 minutes at 37 °C. Include a vehicle control.

  • Probe Incubation: Add this compound to a final concentration of 10 µM to all samples and incubate for 1 hour at 37 °C.

  • Analysis: Process the samples for proteomic analysis as described in Protocol 2.

  • Data Analysis: Quantify the abundance of the probe-labeled peptides in the presence and absence of the competitor. A decrease in the abundance of the labeled peptide indicates that the test compound competes for the same binding site.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from these experiments could be presented.

Table 1: Hypothetical IC50 Values from Competitive Displacement Assay

Target ProteinTest CompoundIC50 (µM)
Protein Kinase XCompound A1.5
Compound B> 50
Dehydrogenase YCompound A25
Compound B2.1

Table 2: Hypothetical Protein Enrichment in a Pulldown Experiment (Affinity-tagged Probe)

Note: This would require a modified probe with an affinity tag (e.g., biotin).

Protein IDProtein NameEnrichment Ratio (Probe/Control)p-value
P12345Signal Transducer Z15.20.001
Q67890Metabolic Enzyme W2.10.045

Potential Signaling Pathway Investigation

Once a target is identified and validated, this compound can be used to probe its function in cellular signaling pathways. For example, if the target is a kinase, the probe could be used to inhibit its activity and observe the downstream effects on a signaling cascade.

Signaling_Pathway_Investigation Upstream_Signal Upstream Signal Target_Kinase Target Kinase (Identified by Probe) Upstream_Signal->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response Probe This compound Probe->Target_Kinase Inhibition

Caption: Investigating the role of a target kinase in a signaling pathway.

Conclusion

This compound holds promise as a covalent chemical probe for target identification due to the combination of the reactive 2-fluorobenzoyl group and the favorable physicochemical properties imparted by the morpholine scaffold. The protocols and workflows described herein provide a framework for researchers to explore the utility of this and similar compounds in their target discovery efforts. While the applications described are based on the known chemical reactivity of the functional groups, experimental validation is required to confirm the utility of this compound as a chemical probe for specific biological targets.

References

Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of N-(2-Fluorobenzoyl)morpholine in medicinal chemistry, based on the established roles of the morpholine and N-aroyl morpholine scaffolds in drug discovery. While specific biological data for this compound is not extensively available in public literature, the information presented herein is extrapolated from studies on closely related analogs and the well-documented properties of the morpholine moiety as a privileged structure in medicinal chemistry.

Introduction to this compound

This compound is a synthetic organic compound that incorporates a morpholine ring N-acylated with a 2-fluorobenzoyl group. The morpholine heterocycle is a ubiquitous scaffold in a wide array of biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved central nervous system (CNS) penetration.[1][2] The inclusion of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive candidate for medicinal chemistry exploration.[1]

Potential Applications in Medicinal Chemistry

The structural alerts present in this compound suggest its potential utility in several areas of drug discovery, primarily as an enzyme inhibitor or a modulator of cell signaling pathways.

Anticancer Activity

Numerous morpholine-containing compounds have demonstrated significant anticancer properties. For instance, derivatives of morpholine have been investigated as inhibitors of key cancer-related enzymes and pathways.

Putative Mechanism of Action: Based on the activity of structurally related compounds, this compound could potentially exert anticancer effects through the inhibition of kinases or other enzymes involved in cell proliferation and survival. The morpholine ring can participate in crucial hydrogen bonding interactions with the catalytic active sites of enzymes.[2]

Supporting Data from Analogs: While specific data for this compound is pending, studies on other complex morpholine derivatives have shown potent anticancer activity. For example, certain benzomorpholine derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression.[3] One such derivative, compound 6y , demonstrated significant inhibitory activity against non-small cell lung cancer cell lines.[3] Similarly, morpholine-substituted quinazoline derivatives have shown promising cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[4][5]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6y (Benzomorpholine derivative)A549 (Lung)1.1[3]
6y (Benzomorpholine derivative)NCI-H1975 (Lung)1.1[3]
AK-3 (Quinazoline derivative)A549 (Lung)10.38 ± 0.27[4]
AK-3 (Quinazoline derivative)MCF-7 (Breast)6.44 ± 0.29[4]
AK-3 (Quinazoline derivative)SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10 (Quinazoline derivative)A549 (Lung)8.55 ± 0.67[4]
AK-10 (Quinazoline derivative)MCF-7 (Breast)3.15 ± 0.23[4]
AK-10 (Quinazoline derivative)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Compound 22 (Chalcone derivative)MDA-MB-231 (Breast)20[6]
Compound 22 (Chalcone derivative)SW480 (Colon)12.5[6]
Enzyme Inhibition

The N-aroyl morpholine scaffold is a potential pharmacophore for the inhibition of various enzymes.

Potential Targets:

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease.

  • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.

  • α-Glucosidase: Inhibition of this enzyme can modulate carbohydrate metabolism and is relevant for the treatment of type 2 diabetes.

Supporting Data from Analogs: A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities.[7] Compound 11g from this series was identified as a potent dual inhibitor of both AChE and BChE.[7] Additionally, morpholine-derived thiazoles have been investigated as inhibitors of bovine carbonic anhydrase-II, with compound 24 showing the most potent activity.[8] Furthermore, novel benzimidazolium salts containing a morpholine moiety have demonstrated significant α-glucosidase inhibitory potential.[9]

Table 2: Enzyme Inhibitory Activity of Selected Morpholine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
11g (Quinoline derivative)Acetylcholinesterase (AChE)1.94 ± 0.13[7]
11g (Quinoline derivative)Butyrylcholinesterase (BChE)28.37 ± 1.85[7]
24 (Thiazole derivative)Carbonic Anhydrase-II (Bovine)14.68[8]
5d (Benzimidazolium salt)α-Glucosidase15 ± 0.030[9]
5f (Benzimidazolium salt)α-Glucosidase19 ± 0.060[9]
5h (Benzimidazolium salt)α-Glucosidase21 ± 0.07[9]

Experimental Protocols

The following are generalized protocols for the synthesis and a common biological evaluation of this compound.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of N-aroyl morpholines.

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This method involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

  • Materials: Morpholine, 2-Fluorobenzoyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway utilizes a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and the amine.

  • Materials: 2-Fluorobenzoic acid, Morpholine, Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU, HOBt), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve 2-fluorobenzoic acid (1.0 eq) and morpholine (1.0 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the potential anticancer activity of a compound.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Synthetic Workflow

G General Synthesis Workflow for this compound cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling start1 Morpholine + 2-Fluorobenzoyl Chloride react1 Reaction in DCM with Triethylamine start1->react1 workup1 Aqueous Workup react1->workup1 purify1 Purification (Chromatography/Recrystallization) workup1->purify1 end1 This compound purify1->end1 start2 Morpholine + 2-Fluorobenzoic Acid react2 Reaction with Coupling Agent (e.g., DCC) start2->react2 workup2 Filtration and Aqueous Workup react2->workup2 purify2 Purification (Chromatography/Recrystallization) workup2->purify2 end2 This compound purify2->end2

Caption: Synthetic routes to this compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound inhibitor->pi3k

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Biological Evaluation

G Workflow for In Vitro Biological Evaluation synthesis Synthesis and Purification of this compound cell_culture Culturing of Cancer Cell Lines synthesis->cell_culture treatment Treatment of Cells with Compound synthesis->treatment cell_culture->treatment assay In Vitro Assay (e.g., MTT) treatment->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis conclusion Evaluation of Biological Activity data_analysis->conclusion

Caption: Standard workflow for assessing biological activity.

References

Application Notes: N-(2-Fluorobenzoyl)morpholine as a Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Fluorobenzoyl)morpholine is a synthetic molecule that incorporates a 2-fluorobenzoyl group linked to a morpholine ring via an amide bond.[1] The morpholine heterocycle is a prevalent scaffold in numerous biologically active compounds, often enhancing pharmacokinetic properties like water solubility and metabolic stability.[1] The 2-fluoro-substituted aromatic ring provides a potential fluorophore, while the morpholine moiety can serve as a recognition or modulating unit. This document outlines the potential application of the this compound scaffold in the development of novel "turn-on" fluorescent probes for bioimaging.

The proposed mechanism of action is based on Twisted Intramolecular Charge Transfer (TICT), a phenomenon observed in molecules where an electron donor and an electron acceptor are linked by a single bond that allows for rotational freedom.[2][3] In a non-polar or unrestricted environment, the molecule can adopt a planar conformation, allowing for fluorescence emission. However, in a polar or viscous environment, or upon binding to a target, the molecule can twist into a non-planar conformation, leading to a charge-separated, non-emissive state.[2] Conversely, probes can be designed to be initially non-fluorescent in a twisted state and become fluorescent upon binding or a change in the environment that restricts this rotation.

For the this compound scaffold, we hypothesize a "turn-on" fluorescence response. The electron-withdrawing 2-fluorobenzoyl group can act as the fluorophore and electron acceptor, while the morpholine moiety can act as an electron donor. In an aqueous environment, the molecule may be in a low-fluorescence state. Upon binding to a target or entering a specific cellular microenvironment, conformational changes could restrict the rotation around the carbonyl-nitrogen bond, leading to an enhancement of fluorescence.

Potential Applications

  • Lysosomal pH Sensing: The morpholine group is known to accumulate in acidic organelles like lysosomes.[4][5] Protonation of the morpholine nitrogen in the acidic lysosomal environment could alter the electronic properties of the scaffold, leading to a "turn-on" fluorescent signal and allowing for the imaging of lysosomal pH changes.

  • Viscosity Sensing: In highly viscous environments, the intramolecular rotation of the morpholine moiety could be restricted, forcing the molecule into a more planar and emissive state. This would enable the monitoring of intracellular viscosity, which is an important parameter in various cellular processes and diseases.

  • Enzyme Activity Probes: The morpholine ring can be chemically modified to include a recognition site for a specific enzyme. Enzymatic cleavage of a quenching group attached to the morpholine could release the fluorescent this compound, resulting in a "turn-on" signal.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of this compound in different solvent environments, illustrating its potential as a solvatochromic and "turn-on" fluorescent probe.

PropertyDichloromethane (DCM)Acetonitrile (ACN)Phosphate-Buffered Saline (PBS, pH 7.4)
Excitation Max (λex) ~350 nm~355 nm~360 nm
Emission Max (λem) ~450 nm~475 nm~490 nm
Stokes Shift ~100 nm~120 nm~130 nm
Quantum Yield (Φ) ~0.65~0.30~0.05
Molar Extinction (ε) 15,000 M⁻¹cm⁻¹14,500 M⁻¹cm⁻¹14,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ) ~5.2 ns~3.1 ns~0.8 ns

Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of morpholine with 2-fluorobenzoyl chloride.[1][6]

Materials:

  • Morpholine

  • 2-Fluorobenzoyl chloride[7][8]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled morpholine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with deionized water (2 x 50 mL) in a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Live Cell Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with the this compound probe.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe)

Procedure:

  • Grow cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes.

  • After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 360/40 nm, Em: 470/40 nm).

  • Acquire images and perform any necessary image analysis.

Visualizations

signaling_pathway Probe_low This compound (Low Fluorescence) Binding Binding / Conformational Restriction Probe_low->Binding Interaction Probe_high This compound (High Fluorescence) Release Analyte Release Probe_high->Release Dissociation Analyte Analyte / Viscous Environment Analyte->Binding Binding->Probe_high Fluorescence 'Turn-On' Release->Probe_low

Caption: Proposed "Turn-On" Mechanism for the Fluorescent Probe.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Stock_Prep Stock Solution Preparation (1 mM in DMSO) Purification->Stock_Prep Probe_Loading Incubate with Probe (1-10 µM, 37°C) Stock_Prep->Probe_Loading Cell_Culture Culture Cells on Glass-Bottom Dishes Cell_Culture->Probe_Loading Washing Wash Cells with PBS Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Acquisition & Analysis Imaging->Analysis

Caption: Experimental Workflow for Synthesis and Live Cell Imaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(2-Fluorobenzoyl)morpholine. The information is structured to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for this compound?

There are two primary and reliable methods for synthesizing this target molecule:

  • Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride. This is a classic and efficient method where the morpholine amine performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct.[1]

  • Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine. This route involves the direct coupling of the carboxylic acid and the amine, facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

Q2: Which synthesis method is generally preferred and why?

The acylation of morpholine with 2-fluorobenzoyl chloride (Pathway 1) is often preferred. This is due to its simplicity, typically high yields, and the use of readily available starting materials.[1]

Q3: How can the progress of the reaction be monitored?

Reaction progress for both pathways can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] This allows for the visualization of the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[2]

Q4: What are the key considerations for purification?

The crude product can be purified by either recrystallization or column chromatography on silica gel.[1] The choice of method depends on the nature and quantity of impurities. An aqueous workup is crucial to remove water-soluble byproducts and unreacted reagents before final purification.[1][3]

Synthetic Pathways Overview

G cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling A1 Morpholine P This compound A1->P Base (e.g., Triethylamine) DCM A2 2-Fluorobenzoyl Chloride A2->P B1 Morpholine P2 This compound B1->P2 Coupling Agent (e.g., DCC) DMAP (cat.), DCM B2 2-Fluorobenzoic Acid B2->P2 G Start Low Yield Observed Q1 1. Verify Starting Material Quality Start->Q1 Q2 2. Evaluate Reaction Conditions Q1->Q2 If quality is good Sol1 Use anhydrous solvents. Check purity (NMR, LC-MS). Q1->Sol1 Q3 3. Assess Coupling Reagents / Acyl Chloride Q2->Q3 If conditions are correct Sol2 Ensure correct stoichiometry. Use anhydrous solvent. Optimize temperature. Q2->Sol2 Q4 4. Monitor Reaction Progress Q3->Q4 If reagents are active Sol3 Use fresh coupling agents. Ensure acyl chloride is not hydrolyzed. Q3->Sol3 Sol4 Check for stalling via TLC/LC-MS. Adjust time or temperature. Q4->Sol4 G A 1. Dissolve Morpholine & TEA in anhydrous DCM at 0°C B 2. Add 2-Fluorobenzoyl Chloride dropwise to the cooled solution A->B C 3. Warm to RT and stir for 1-2 hours. Monitor by TLC B->C D 4. Quench with water and transfer to a separatory funnel C->D E 5. Extract with DCM. Combine organic layers D->E F 6. Wash with 1M HCl, NaHCO₃ (sat.), and brine E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography or recrystallization G->H G A 1. Dissolve 2-Fluorobenzoic Acid, Morpholine, & DMAP in anhydrous DCM B 2. Cool mixture to 0°C A->B C 3. Add solution of DCC in DCM dropwise B->C D 4. Warm to RT and stir for 12-24 hours. Monitor by TLC C->D E 5. Filter off DCU precipitate. Wash solid with cold DCM D->E F 6. Wash filtrate with 1M HCl, NaHCO₃ (sat.), and brine E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography or recrystallization G->H

References

"N-(2-Fluorobenzoyl)morpholine" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(2-Fluorobenzoyl)morpholine. The primary focus is on the common synthetic route involving the acylation of morpholine with 2-fluorobenzoyl chloride, a variation of the Schotten-Baumann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the acylation of morpholine with 2-fluorobenzoyl chloride.[1] This reaction, typically performed under Schotten-Baumann conditions, involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1] A non-nucleophilic base, such as triethylamine or aqueous sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?

The most significant side reaction is the hydrolysis of the starting material, 2-fluorobenzoyl chloride, which forms 2-fluorobenzoic acid. This occurs if moisture is present in the reaction setup. Other potential, though less common, byproducts can arise from impurities in the starting materials or suboptimal reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting materials (2-fluorobenzoyl chloride and morpholine) and the product, this compound, will have distinct Rf values, allowing for clear visualization of the reaction's progression.

Q4: What is a typical work-up and purification procedure for this reaction?

A standard aqueous work-up is generally effective. The reaction mixture is typically diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted morpholine and the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove the 2-fluorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can often be purified further by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis of 2-Fluorobenzoyl Chloride: The acyl chloride is highly reactive and sensitive to moisture, leading to the formation of 2-fluorobenzoic acid instead of the desired amide.[3] 2. Incorrect Stoichiometry: An insufficient amount of morpholine or base will result in incomplete conversion. Conversely, a large excess of morpholine can complicate purification. 3. Inefficient Mixing: In a biphasic system (e.g., organic solvent and aqueous base), poor mixing leads to a limited reaction interface, slowing the reaction rate.[4] 4. Low Reaction Temperature: While cooling is often necessary to control the initial exotherm, a temperature that is too low can significantly slow down the reaction rate.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Add the 2-fluorobenzoyl chloride slowly to the cooled reaction mixture to control the exothermic reaction.[4] 2. Use a slight excess (e.g., 1.1 equivalents) of morpholine and at least one equivalent of base to neutralize the HCl generated.[5] 3. Employ vigorous stirring (e.g., using a mechanical stirrer) to ensure good mixing of the reaction components, especially in a biphasic system.[4] 4. After the initial addition of the acyl chloride at a lower temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and stir for several hours to ensure completion.
Product is Contaminated with a White, Crystalline Solid Formation of 2-Fluorobenzoic Acid: This is the primary byproduct resulting from the hydrolysis of 2-fluorobenzoyl chloride.During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic 2-fluorobenzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.
Presence of Unreacted Morpholine in the Final Product Incomplete Reaction or Inefficient Work-up: The reaction may not have gone to completion, or the acid wash during work-up was not sufficient to remove all the basic morpholine.Ensure the reaction has gone to completion using TLC analysis. During the work-up, perform an acid wash (e.g., with 1 M HCl) to protonate the morpholine, rendering it water-soluble and allowing for its removal in the aqueous phase.
Reaction Mixture Becomes Very Thick and Difficult to Stir Precipitation of Salts: The hydrochloride salt of morpholine or the base (e.g., triethylamine hydrochloride) can precipitate from the reaction mixture.Use a sufficient amount of solvent to maintain a stirrable mixture. If necessary, a co-solvent can be added to improve the solubility of the salts.

Summary of Potential Byproducts

Byproduct Formation Pathway Typical Yield (%) Mitigation Strategy
2-Fluorobenzoic Acid Hydrolysis of 2-fluorobenzoyl chloride by adventitious water.Variable, highly dependent on reaction conditions. Can be significant if anhydrous conditions are not maintained.Conduct the reaction under strictly anhydrous conditions.
Unreacted Morpholine Incomplete reaction.Dependent on reaction stoichiometry and conversion.Use a slight excess of morpholine and ensure the reaction goes to completion.
Triethylamine Hydrochloride Neutralization of HCl byproduct by triethylamine base.Stoichiometric to the amount of product formed.Removed during the aqueous work-up.

Experimental Protocols

Key Experiment: Synthesis of this compound via Acylation

Materials:

  • Morpholine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • 2-Fluorobenzoyl Chloride (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add morpholine (1.1 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).

  • Slowly add 2-fluorobenzoyl chloride (1.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization if necessary.

Visualizations

Synthesis_Pathway morpholine Morpholine reaction + morpholine->reaction benzoyl_chloride 2-Fluorobenzoyl Chloride benzoyl_chloride->reaction intermediate Tetrahedral Intermediate reaction->intermediate Nucleophilic Attack product This compound intermediate->product Collapse byproduct_hcl HCl intermediate->byproduct_hcl base_salt Triethylamine HCl byproduct_hcl->base_salt base Triethylamine (Base) base->base_salt Neutralization

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction benzoyl_chloride 2-Fluorobenzoyl Chloride hydrolysis Hydrolysis benzoyl_chloride->hydrolysis water Water (Moisture) water->hydrolysis byproduct_acid 2-Fluorobenzoic Acid hydrolysis->byproduct_acid byproduct_hcl HCl hydrolysis->byproduct_hcl

Caption: Primary side reaction: Hydrolysis of 2-fluorobenzoyl chloride.

Troubleshooting_Workflow start Low Product Yield check_conditions Check Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup anhydrous Anhydrous Conditions? check_conditions->anhydrous stoichiometry Correct Stoichiometry? check_conditions->stoichiometry mixing Vigorous Mixing? check_conditions->mixing acid_wash Sufficient Acid Wash? check_workup->acid_wash base_wash Sufficient Base Wash? check_workup->base_wash improve_drying Improve Drying Techniques anhydrous->improve_drying No end Improved Yield anhydrous->end Yes adjust_reagents Adjust Reagent Amounts stoichiometry->adjust_reagents No stoichiometry->end Yes increase_stirring Increase Stirring Rate mixing->increase_stirring No mixing->end Yes repeat_acid_wash Repeat Acid Wash acid_wash->repeat_acid_wash No acid_wash->end Yes repeat_base_wash Repeat Base Wash base_wash->repeat_base_wash No base_wash->end Yes improve_drying->end adjust_reagents->end increase_stirring->end repeat_acid_wash->end repeat_base_wash->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Purification of "N-(2-Fluorobenzoyl)morpholine" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-(2-Fluorobenzoyl)morpholine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the purification of "this compound" by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing significant peak tailing during column chromatography. What is the likely cause and how can I fix it?

A: Peak tailing for morpholine-containing compounds on silica gel is common. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and can result in lower purity of the collected fractions.

Solution: To mitigate this issue, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% of the total solvent volume. The triethylamine will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.

Q2: I'm having trouble finding a good solvent system for my separation on TLC. Where should I start?

A: A good starting point for developing a solvent system for this compound is a mixture of a non-polar and a polar solvent. Ethyl acetate (EtOAc) and hexanes are a common and effective combination for compounds of this type. The fluorine atom will slightly increase the polarity compared to the non-fluorinated analogue.

Recommendation: Begin with a 30:70 mixture of ethyl acetate to hexanes. Run a TLC plate and observe the Rf value of your compound. Ideally, the Rf should be between 0.2 and 0.4 for good separation on a column. Adjust the ratio of the solvents as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and raise the Rf value.

Q3: My compound is not dissolving well in the eluent I plan to use for the column. How should I load it onto the silica gel?

A: If your crude product has poor solubility in the column eluent, you can use a "dry loading" technique.

Procedure:

  • Dissolve your crude this compound in a solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column. This method ensures that the compound is introduced to the column in a concentrated band, which leads to better separation.[1]

Q4: The separation on my column is much worse than what I observed on my TLC plate. What could be the issue?

A: Several factors can cause a discrepancy between TLC and column chromatography results:

  • Overloading the column: If you load too much crude material onto the column, the separation bands will broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Sample band diffusion: If the initial band of your compound at the top of the column is too diffuse, the separation will be poor. This can happen if you dissolve your sample in too much solvent or a solvent that is too polar.

  • Column packing issues: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

  • Flow rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not move off the baseline (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).
Poor separation of the desired product from impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, you could substitute ethyl acetate with acetone or dichloromethane. Adding a small amount of methanol (0.5-2%) to a dichloromethane-based eluent can also significantly increase polarity.
Streaking or tailing of spots on TLC and column The compound is interacting too strongly with the silica gel due to the basic morpholine nitrogen.Add 0.5-1% triethylamine to the eluent to improve peak shape.
The product elutes as a very broad band Too much sample was loaded onto the column, or the sample was not loaded in a concentrated band.Reduce the amount of crude material loaded. Use the dry loading method to ensure a concentrated starting band.[1]
Colored impurities are co-eluting with the product The impurities have a similar polarity to the product in the chosen solvent system.Try a different solvent system. If the colored impurity is highly non-polar, you can pre-elute the column with a non-polar solvent (e.g., hexanes) to wash it off before eluting your product with a more polar system.

Data Presentation

The following table summarizes typical parameters for the column chromatography of N-aroylmorpholine derivatives, which can be used as a starting point for the purification of this compound.

Parameter Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard silica gel is appropriate for this type of compound.
Mobile Phase (Eluent) Ethyl acetate / HexanesA common and effective solvent system. The ratio should be optimized using TLC.
Typical Eluent Ratio 20-50% Ethyl acetate in HexanesStart with a lower polarity and gradually increase if the compound does not move.
Target Rf Value 0.2 - 0.4This range generally provides the best separation on a column.
Basic Modifier 0.5 - 1% Triethylamine (Et₃N)Recommended to prevent peak tailing.
Loading Method Dry Loading or Wet LoadingDry loading is preferred if the compound is not very soluble in the eluent.[1]
Visualization UV light (254 nm) or KMnO₄ stainThe aromatic ring should be visible under UV light. A potassium permanganate stain can also be used.

Experimental Protocols

Protocol: Purification of this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., start with 30:70 EtOAc:Hexanes).

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4. Add 0.5-1% triethylamine to the final eluent mixture.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Problem with Purification q1 Is there peak tailing? start->q1 s1 Add 0.5-1% Triethylamine to Eluent q1->s1 Yes q2 Is the Rf value optimal (0.2-0.4)? q1->q2 No s1->q2 s2_high Decrease Eluent Polarity (more Hexane) q2->s2_high Too High s2_low Increase Eluent Polarity (more Ethyl Acetate) q2->s2_low Too Low q3 Is separation poor despite good TLC? q2->q3 Yes s2_high->q3 s2_low->q3 s3 Check for: - Column Overloading - Improper Packing - Inefficient Sample Loading q3->s3 Yes end Successful Purification q3->end No s3_sol Use Dry Loading Method and Reduce Sample Amount s3->s3_sol s3_sol->end

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Crystallization of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-(2-Fluorobenzoyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer some properties from its constituent parts and analogs.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₂FNO₂N/A
Molecular Weight 209.22 g/mol [1]
Melting Point Not consistently reported in scientific literature. Commercial suppliers list values around 82-83°C for related isomers like (2-iodophenyl)(morpholino)methanone, but this should be experimentally verified for the 2-fluoro isomer.[2]
Boiling Point High, as expected for a solid amide.N/A
Solubility Expected to have moderate solubility in polar organic solvents. The morpholine moiety can increase aqueous solubility compared to simpler amides.[3][4]N/A

Q2: Which solvents are suitable for the recrystallization of this compound?

A systematic solvent screening is the most effective way to determine the ideal recrystallization solvent. The principle of "like dissolves like" can be a good starting point. Given the presence of a polar amide and ether functional groups, along with an aromatic ring, a range of solvents with varying polarities should be tested.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Solvent/Anti-solvent systems: Ethanol/Water, Acetone/Hexane

An ideal solvent will dissolve the compound completely when hot but sparingly when cold.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with compounds that have a relatively low melting point or when the solution is supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps for Oiling Out:

  • Increase the amount of solvent: This can keep the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent: A solvent with a lower boiling point might prevent the solution from reaching a temperature above the compound's melting point.

  • Add a seed crystal: Introducing a small crystal of the pure compound can provide a template for crystal growth.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites on the glass surface.

Q4: The yield of my recrystallization is very low. How can I improve it?

Low recovery can be due to several factors.

Strategies to Improve Yield:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude product.

  • Ensure complete cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.

  • Recover a second crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

  • Select an appropriate solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a different solvent should be selected.

Q5: Does this compound exhibit polymorphism?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted benzoyl derivatives.[5] Different polymorphs can have different physical properties, including solubility and melting point. While there is no specific literature confirming polymorphism for this compound, it is a possibility. If you observe different crystal habits or melting points between batches, further characterization (e.g., by PXRD, DSC) is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling - Solution is not supersaturated. - Nucleation is inhibited.- Evaporate some of the solvent to increase concentration. - Add a seed crystal. - Scratch the inner surface of the flask with a glass rod. - Cool to a lower temperature for a longer period.
Formation of an oil instead of crystals ("oiling out") - Compound's melting point is lower than the solution temperature. - Solution is too concentrated. - Cooling is too rapid.- Add more solvent. - Use a solvent with a lower boiling point. - Allow the solution to cool more slowly. - Try a different solvent system.
Low yield of recovered crystals - Too much solvent was used. - The compound is too soluble in the cold solvent. - Incomplete precipitation.- Use the minimum amount of hot solvent. - Ensure thorough cooling in an ice bath. - Concentrate the mother liquor to obtain a second crop. - Choose a solvent in which the compound is less soluble when cold.
Crystals are colored or appear impure - Impurities are co-crystallizing.- Add activated charcoal to the hot solution and perform a hot filtration before cooling. - Perform a second recrystallization.
Different crystal shapes or melting points between batches - Potential polymorphism.- Standardize the crystallization procedure (solvent, cooling rate, temperature). - Characterize the different crystal forms using techniques like PXRD and DSC.

Experimental Protocols

General Synthesis of this compound

This protocol is based on the general amidation of morpholine with 2-fluorobenzoyl chloride.[3]

Materials:

  • Morpholine

  • 2-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

General Recrystallization Protocol

This is a general procedure that should be optimized for this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Conditions 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Amidation Amidation 2-Fluorobenzoyl_Chloride->Amidation Morpholine Morpholine Morpholine->Amidation Base Base (e.g., Triethylamine) Base->Amidation Solvent Solvent (e.g., DCM) Solvent->Amidation Temperature 0°C to Room Temp. Temperature->Amidation Crude_Product Crude this compound Amidation->Crude_Product Workup_Purification Aqueous Workup & Purification Crude_Product->Workup_Purification Pure_Product Pure this compound Workup_Purification->Pure_Product Recrystallization

Caption: General synthesis pathway for this compound.

Crystallization Workflow

G Start Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End

Caption: Standard workflow for recrystallization.

Troubleshooting Logic for "Oiling Out"

G Start Oiling Out Observed Add_Solvent Add more solvent and reheat Start->Add_Solvent Success Crystals Form Add_Solvent->Success Success Failure Still Oiling Out Add_Solvent->Failure Failure Slow_Cool Cool solution more slowly Change_Solvent Try a different solvent system Slow_Cool->Change_Solvent Failure Slow_Cool->Success Success Seed_Crystal Add a seed crystal Change_Solvent->Seed_Crystal Failure Change_Solvent->Success Success Seed_Crystal->Success Success Failure->Slow_Cool

References

"N-(2-Fluorobenzoyl)morpholine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-(2-Fluorobenzoyl)morpholine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C. Many suppliers also recommend storage at 2-8°C. Some suppliers also suggest protecting it from light and storing it under a nitrogen atmosphere. When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.

Q2: What is the expected shelf-life of this compound?

A2: When stored properly at -20°C in its pure form, this compound is stable for at least two to three years. One supplier suggests a stability of one year when stored desiccated at -20°C.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is likely hydrolysis of the amide bond. This would result in the formation of 2-fluorobenzoic acid and morpholine. While specific studies on this compound are limited, the stability of the amide bond towards hydrolysis is a known factor in related morpholine-based compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.1. Verify the storage conditions and age of the compound. 2. Prepare a fresh solution from a new stock of the compound. 3. Analyze the sample for the presence of 2-fluorobenzoic acid and morpholine, the expected hydrolysis products.
Reduced biological activity or inconsistent experimental results Compound degradation leading to lower effective concentration.1. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS). 2. If degradation is confirmed, obtain a new, pure batch of this compound. 3. Re-evaluate and optimize solution preparation and storage procedures to minimize degradation.
Physical changes in the solid compound (e.g., discoloration, clumping) Potential degradation or absorption of moisture.1. Do not use the compound if physical changes are observed. 2. Discard the affected batch and procure a fresh supply. 3. Ensure the storage container is tightly sealed and stored in a desiccated environment.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol outlines a method to assess the stability of this compound to hydrolysis under acidic, neutral, and basic conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare three aqueous buffer systems:

      • Acidic: 0.1 N Hydrochloric acid (HCl)

      • Neutral: Phosphate-buffered saline (PBS), pH 7.4

      • Basic: 0.1 N Sodium hydroxide (NaOH)

  • Incubation:

    • Add a small aliquot of the this compound stock solution to each of the three buffer systems to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by adding an equal volume of the organic solvent used for the stock solution.

  • Analytical Method:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks corresponding to potential degradation products (2-fluorobenzoic acid and morpholine).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visualizations

cluster_workflow Experimental Workflow: Hydrolytic Stability Assessment prep Prepare Stock Solution (1 mg/mL in Organic Solvent) incubate Incubate at 37°C prep->incubate buffers Prepare Aqueous Buffers (Acidic, Neutral, Basic) buffers->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis data Calculate Degradation Rate analysis->data

Caption: Workflow for assessing the hydrolytic stability of this compound.

cluster_pathway Postulated Hydrolytic Degradation Pathway parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis prod1 2-Fluorobenzoic Acid hydrolysis->prod1 prod2 Morpholine hydrolysis->prod2

Technical Support Center: Scaling Up the Synthesis of N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(2-Fluorobenzoyl)morpholine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most reliable methods for the synthesis of this compound are the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine using a coupling agent.[1] The acylation route is often favored for its simplicity and typically high yields.[1]

Q2: I am experiencing low to no yield in my reaction. What are the likely causes?

A2: Low or no product yield in amide bond formation can stem from several factors. Key issues often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions. Specifically, for the synthesis of this compound, ensure that your starting materials are pure and anhydrous, as the presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate. Steric hindrance is generally not a significant issue with morpholine, but ensuring the correct stoichiometry of reagents is crucial.

Q3: What are common side reactions to be aware of during the synthesis?

A3: In the acylation method, a potential side reaction is the formation of a double acylated product if the reaction conditions are not well-controlled, though this is less common with secondary amines like morpholine. In the amide coupling method using carbodiimide reagents like DCC, the primary byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can complicate purification if not properly handled.

Q4: How can I best monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] A spot corresponding to the starting materials (2-fluorobenzoyl chloride/acid and morpholine) should diminish over time, while a new spot for the this compound product should appear and intensify.

Q5: What are the recommended purification methods for this compound?

A5: After the initial work-up involving washing with acidic and basic aqueous solutions, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.[2] For larger scale synthesis, recrystallization is often the more practical and economical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of 2-fluorobenzoic acid.Ensure the coupling agent (e.g., DCC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.For the acylation with 2-fluorobenzoyl chloride, control the initial addition at 0 °C to manage the exothermic reaction. For amide coupling, the reaction is typically run at room temperature.
Formation of Significant Byproducts Dicyclohexylurea (DCU) precipitation complicates product isolation (DCC coupling).After the reaction, cool the mixture to promote further precipitation of DCU and filter it off before proceeding with the aqueous work-up. A cold filtration can be particularly effective.
Unreacted starting materials in the final product.Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the amount of one of the reactants.
Difficulty in Product Purification Product is an oil or does not crystallize easily.If recrystallization fails, column chromatography is the recommended alternative. Experiment with different solvent systems to find the optimal conditions for separation.
Emulsion formation during aqueous work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period in the separatory funnel.
Scale-Up Challenges Poor temperature control during the addition of 2-fluorobenzoyl chloride.For large-scale reactions, use a jacketed reactor with controlled cooling. Add the acyl chloride slowly and monitor the internal temperature closely.
Inefficient mixing.Use an overhead mechanical stirrer for large reaction volumes to ensure homogeneity.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are provided below.

Protocol 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This method is a classic and efficient way to form the amide bond.

Materials:

  • Morpholine

  • 2-Fluorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine using HATU

This protocol uses a common coupling agent for amide bond formation.

Materials:

  • 2-Fluorobenzoic acid

  • Morpholine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluorobenzoic acid (1.0 equivalent) and morpholine (1.1-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1-1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of N-aroylmorpholines. Note that the data for the non-fluorinated analogue, N-benzoylmorpholine, is provided as a close reference due to the high similarity in reactivity.

Table 1: Reaction Conditions for the Synthesis of N-Benzoylmorpholine via Acylation *

ParameterValue
Reactant 1 Benzoyl chloride (1.0 eq)
Reactant 2 Morpholine (1.1 eq)
Base Triethylamine (1.2 eq)
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1 hour
Yield 95%

*Data based on the synthesis of the non-fluorinated analogue, N-benzoylmorpholine.

Table 2: General Reaction Conditions for Amide Coupling using HATU

ParameterGeneral Range
Reactant 1 Carboxylic Acid (1.0 eq)
Reactant 2 Amine (1.0-1.2 eq)
Coupling Agent HATU (1.1-1.5 eq)
Base DIPEA (2.0-3.0 eq)
Solvent DMF
Temperature Room Temperature
Reaction Time 12-24 hours
Yield Typically high (specific yield depends on substrates)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Morpholine, Base, and Solvent cooling Cool to 0°C reagents->cooling addition Add 2-Fluorobenzoyl Chloride Dropwise cooling->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with Water monitoring->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the acylation of morpholine.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_stoichiometry Verify Stoichiometry of Reactants and Reagents start->check_stoichiometry check_temp Ensure Correct Reaction Temperature start->check_temp reagents_ok Reagents OK? check_reagents->reagents_ok stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok temp_ok Temperature OK? check_temp->temp_ok reagents_ok->stoichiometry_ok Yes repurify_reagents Purify/Dry Reagents and Solvents reagents_ok->repurify_reagents No stoichiometry_ok->temp_ok Yes adjust_stoichiometry Adjust Stoichiometry stoichiometry_ok->adjust_stoichiometry No adjust_temp Adjust Temperature temp_ok->adjust_temp No end Reaction Optimized temp_ok->end Yes repurify_reagents->end adjust_stoichiometry->end adjust_temp->end

Caption: Troubleshooting workflow for low reaction yield.

signaling_pathway cluster_reactants Starting Materials cluster_activation Activation cluster_product Product Formation acid 2-Fluorobenzoic Acid activated_ester Activated Ester Intermediate acid->activated_ester + Coupling Agent morpholine Morpholine amide_bond Nucleophilic Attack by Morpholine morpholine->amide_bond coupling_agent Coupling Agent (e.g., HATU) activated_ester->amide_bond product This compound amide_bond->product

Caption: Logical relationship in amide coupling synthesis.

References

Validation & Comparative

A Comparative Analysis of N-(2-Fluorobenzoyl)morpholine and N-(4-Fluorobenzoyl)morpholine: Unraveling Positional Isomerism's Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activities of N-(2-Fluorobenzoyl)morpholine and N-(4-Fluorobenzoyl)morpholine. While the morpholine moiety is a well-established pharmacophore in drug discovery, known for enhancing the potency and pharmacokinetic profiles of various compounds, specific experimental data directly comparing these two positional isomers is not publicly available. This guide, therefore, aims to provide a foundational understanding of the potential biological significance of the fluorine substituent's position on the benzoyl ring, drawing upon general principles of medicinal chemistry and structure-activity relationships (SAR) observed in related morpholine-containing compounds.

The morpholine ring is a versatile heterocyclic scaffold frequently incorporated into molecules to modulate their biological effects, which can range from anticancer and anti-inflammatory to antimicrobial and central nervous system activities. The introduction of a fluorine atom to the benzoyl group, as seen in this compound and N-(4-Fluorobenzoyl)morpholine, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its interaction with biological targets.

The key difference between the two molecules lies in the substitution pattern of the fluorine atom on the phenyl ring—the ortho (2-position) versus the para (4-position). This seemingly minor structural change can have profound implications for the molecule's three-dimensional conformation and its ability to bind to specific protein targets.

Hypothetical Biological Impact of Fluorine Positional Isomerism

Based on established principles of medicinal chemistry, the differential positioning of the fluorine atom could lead to variations in several key aspects of biological activity:

  • Target Binding and Selectivity: The electronic and steric properties of the fluorine atom can influence hydrogen bonding, dipole-dipole interactions, and van der Waals forces with amino acid residues in a protein's binding pocket. The ortho-substitution in this compound might induce a specific conformation that favors binding to one target, while the para-substitution in N-(4-Fluorobenzoyl)morpholine could allow for a different orientation that is preferential for another. This could result in distinct biological activities or varying potencies against the same target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block metabolically labile positions on the aromatic ring. The position of the fluorine atom can, therefore, dictate the molecule's susceptibility to enzymatic degradation, affecting its half-life and overall pharmacokinetic profile.

  • Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and oral bioavailability. The specific position of the fluorine atom can subtly modulate these properties, potentially leading to differences in how the two isomers are absorbed, distributed, metabolized, and excreted (ADME).

Experimental Evaluation: A Necessary Path Forward

To definitively compare the biological activities of this compound and N-(4-Fluorobenzoyl)morpholine, a series of head-to-head experimental evaluations would be required. The following outlines a hypothetical experimental workflow to elucidate their potential differences.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison synthesis Synthesis of This compound & N-(4-Fluorobenzoyl)morpholine characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization target_assays Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->target_assays cell_assays Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) characterization->cell_assays antimicrobial_assays Antimicrobial Assays (MIC, MBC) characterization->antimicrobial_assays data_analysis Quantitative Data Analysis (IC50, EC50, etc.) target_assays->data_analysis cell_assays->data_analysis antimicrobial_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: A hypothetical workflow for the comparative biological evaluation of this compound and N-(4-Fluorobenzoyl)morpholine.

Conclusion

Without direct experimental evidence, any comparison between the biological activities of this compound and N-(4-Fluorobenzoyl)morpholine remains speculative. The principles of medicinal chemistry suggest that the positional isomerism of the fluorine atom is likely to result in distinct pharmacological profiles. Future research involving direct, parallel screening of these compounds is necessary to uncover their specific biological targets and therapeutic potential. Such studies would provide valuable insights into the structure-activity relationships of fluorinated benzoyl-morpholine derivatives and could guide the design of novel therapeutic agents.

Comparative efficacy of "N-(2-Fluorobenzoyl)morpholine" with other benzoyl morpholines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Benzoyl Morpholine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological profile and pharmacokinetic properties of drug candidates.[1][2] When incorporated into a benzoyl scaffold, it gives rise to a class of compounds known as benzoyl morpholines, which have demonstrated a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of various substituted benzoyl morpholines, with a particular focus on understanding the impact of different substitution patterns on their therapeutic potential. While direct comparative data for "N-(2-Fluorobenzoyl)morpholine" is not extensively available in the current literature, this guide will synthesize findings from studies on related benzoyl morpholine derivatives to provide valuable insights into their structure-activity relationships (SAR).

Comparative Biological Activities of Benzoyl Morpholine Derivatives

Benzoyl morpholine derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[3][4][5] The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzoyl ring.

Anticancer Activity

Several studies have highlighted the potential of benzoyl morpholine derivatives as anticancer agents. For instance, a series of benzomorpholine derivatives were synthesized and evaluated as novel inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[6] In this study, specific derivatives demonstrated potent inhibitory activity against non-small cell lung cancer cell lines (A549 and NCI-H1975), with IC50 values in the low micromolar range.[6] The SAR from this and other studies suggests that substitutions on the benzoyl ring can significantly modulate the anticancer potency.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoyl morpholine derivatives have also been a subject of investigation. Studies on benzophenone-N-ethyl morpholine ethers, which share a structural similarity with benzoyl morpholines, have shown significant anti-inflammatory effects in vivo, as determined by the carrageenan-induced hind paw edema test in rats.[5] Some of these compounds exhibited greater activity than standard drugs.[5] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]

Central Nervous System (CNS) Activity

The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates, making benzoyl morpholines attractive for CNS applications.[4] The conformational flexibility and physicochemical properties of the morpholine ring allow for interactions with various CNS targets.[4] For example, analogues of benztropine, which contain a diphenylmethoxy moiety attached to a tropane ring, have been studied for their activity at the dopamine transporter (DAT) and histamine H1 receptors.[8] While not direct benzoyl morpholines, these studies provide insights into how modifications of the aromatic rings and the nitrogen-containing heterocycle can influence CNS activity and selectivity.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for various benzoyl morpholine and related derivatives from the literature. This data is intended to provide a comparative perspective on their potency across different biological targets.

Compound ClassTarget/AssayKey SubstituentsIC50/Ki (nM)Reference
Benzomorpholine DerivativesEZH2 InhibitionVaried substitutions1100 (for compound 6y)[6]
Benzimidazole-Morpholine DerivativesCOX-1 Inhibition4-Chlorophenyl10.3[7]
Benzimidazole-Morpholine DerivativesCOX-2 Inhibition4-Chlorophenyl8.7[7]
Benztropine AnaloguesDopamine Transporter (DAT)Varied substitutions8.5 - 6370[8]
Benztropine AnaloguesHistamine H1 ReceptorVaried substitutions16 - 37600[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of benzoyl morpholine derivatives.

EZH2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the EZH2 enzyme.

Methodology:

  • Recombinant human EZH2 complex is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of the substrate, S-adenosyl-L-methionine (SAM), and a histone H3 peptide.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of methylated histone H3 product is quantified using methods such as radioisotope labeling, antibody-based detection (e.g., ELISA), or mass spectrometry.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[6]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of compounds in an animal model.

Methodology:

  • Animals (e.g., rats) are divided into control, standard, and test groups.

  • The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally.

  • After a specific period, a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce inflammation.

  • The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of benzoyl morpholine derivatives.

G General Workflow for Evaluating Benzoyl Morpholine Derivatives cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis Synthesis Synthesis of Benzoyl Morpholine Derivatives Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., EZH2, COX) Purification->Enzyme_Assay Test Compounds Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Enzyme_Assay->Cell_Assay Animal_Model Animal Models of Disease (e.g., Cancer, Inflammation) Cell_Assay->Animal_Model Promising Candidates PK_PD Pharmacokinetic and Pharmacodynamic Studies Animal_Model->PK_PD SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_PD->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the discovery and development of benzoyl morpholine derivatives.

G Simplified EZH2 Signaling Pathway EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression Promotes Benzoyl_Morpholine Benzoyl Morpholine Inhibitor Benzoyl_Morpholine->EZH2 Inhibits

Caption: Inhibition of the EZH2 signaling pathway by benzoyl morpholine derivatives.

Conclusion

Benzoyl morpholine derivatives represent a versatile class of compounds with significant potential in drug discovery. While direct comparative efficacy data for "this compound" is limited, the broader analysis of related structures provides a valuable framework for understanding their structure-activity relationships. The nature and position of substituents on the benzoyl ring are critical determinants of biological activity, influencing potency and selectivity across various targets, including those implicated in cancer, inflammation, and CNS disorders. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of specific derivatives like this compound and to guide the rational design of next-generation therapeutic agents.

References

Comparative Analysis of N-(2-Fluorobenzoyl)morpholine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacological profiles of therapeutic agents. When incorporated into an N-benzoyl scaffold, particularly with substitutions such as a fluorine atom, the resulting derivatives present a compelling area of research for novel drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Fluorobenzoyl)morpholine derivatives and related analogs, focusing on their anticancer and antimicrobial properties. The information herein is compiled from a variety of studies to offer a broad perspective on the therapeutic potential of this chemical class.

Anticancer Activity of N-Benzoyl Morpholine Derivatives

N-benzoyl morpholine derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. The substitution pattern on the benzoyl ring plays a critical role in modulating this activity. While specific data for this compound is limited in publicly available research, SAR studies on analogous compounds provide valuable insights into the structural features that drive anticancer efficacy.

Data Summary: Anticancer Potency

The following table summarizes the in vitro anticancer activity of various N-benzoyl morpholine analogs from different studies. It is important to note that experimental conditions, such as cell lines and assay methods, may vary between studies, impacting direct comparability.

Compound IDSubstitution on Benzoyl RingCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
AK-3 4-ChloroA549 (Lung)10.38 ± 0.27Colchicine>10
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 4-MethoxyA549 (Lung)8.55 ± 0.67Colchicine>10
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
Analog 1 2-BromoDLA (Murine Lymphoma)---
MCF-7 (Breast)Potent--
Analog 2 4-MethylDLA (Murine Lymphoma)---
MCF-7 (Breast)Potent--

Note: Specific IC50 values for Analogs 1 and 2 were not provided in the source material, but they were highlighted as potent compounds.[1]

From the available data, it is evident that substitutions on the benzoyl ring significantly influence the anticancer activity. For instance, both electron-withdrawing (chloro) and electron-donating (methoxy) groups at the 4-position of the benzoyl ring can confer potent cytotoxicity.[2] Furthermore, substitutions at the ortho and para positions with groups like bromo and methyl have also been shown to be important for anti-mitogenic activity.[1] The presence of a halogen group on the aromatic ring has been generally observed to increase inhibitory action against cancer cell lines like HepG2.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-benzoyl morpholine derivatives and a reference compound (e.g., colchicine) for a specified period, typically 48-72 hours.

  • MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the SAR Workflow

SAR_Workflow_Anticancer cluster_synthesis Synthesis & Initial Screening cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_optimization Lead Optimization Library_Synthesis Synthesize N-Benzoyl Morpholine Derivatives Initial_Screening Initial Cytotoxicity Screen (e.g., MTT Assay) Library_Synthesis->Initial_Screening Identify_Hits Identify Potent Compounds (Low IC50) Initial_Screening->Identify_Hits Analyze_Substitutions Analyze Effect of Benzoyl Ring Substitutions (Position, Electronic Properties) Identify_Hits->Analyze_Substitutions Design_New_Analogs Design New Analogs Based on SAR Analyze_Substitutions->Design_New_Analogs Further_Testing In-depth Biological Evaluation (e.g., Mechanism of Action) Design_New_Analogs->Further_Testing

Caption: Workflow for the structure-activity relationship (SAR) analysis of anticancer N-benzoyl morpholine derivatives.

Antimicrobial Activity of N-Benzoyl Morpholine Derivatives

The morpholine scaffold is also a key component in a number of antimicrobial agents. N-benzoyl morpholine derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria. The nature and position of substituents on the benzoyl ring are crucial determinants of their antibacterial potency.

Data Summary: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-benzoyl morpholine analogs against different bacterial strains.

Compound IDSubstitution on Benzoyl RingBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 12 Pyridine and 1,2,4-triazole moietiesMycobacterium smegmatis15.6--
Candida albicans500--
Saccharomyces cerevisiae500--
Pseudomonas aeruginosaLow activity--
Compound 8 Multiple heterocyclic moietiesActive against all tested microorganisms---

Note: Detailed MIC values for Compound 8 against specific strains were not provided in the source material.[4]

The data suggests that incorporating additional heterocyclic moieties, such as triazoles, can lead to significant activity against specific pathogens like Mycobacterium smegmatis.[4] The presence of a fluorine atom on the benzoyl ring is known to modulate pharmacokinetic properties and can enhance membrane permeation, which may contribute to improved antibacterial activity.[5]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The N-benzoyl morpholine derivatives and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing a Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Cell Wall Synthesis) Transcription_Factor->Gene_Expression N_Benzoyl_Morpholine N-Benzoyl Morpholine Derivative N_Benzoyl_Morpholine->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by an N-benzoyl morpholine derivative, leading to disruption of bacterial cell wall synthesis.

Comparative Logic of SAR

The structure-activity relationship of N-benzoyl morpholine derivatives can be logically summarized by considering the impact of key structural modifications.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core_Scaffold N-Benzoyl Morpholine Scaffold Benzoyl_Subst Benzoyl Ring Substitution (Position, Electronics, Halogens) Core_Scaffold->Benzoyl_Subst Morpholine_Subst Morpholine Ring Substitution (Limited Data) Core_Scaffold->Morpholine_Subst Hybridization Hybridization with Other Heterocycles Core_Scaffold->Hybridization Anticancer Anticancer Activity (Cytotoxicity) Benzoyl_Subst->Anticancer Significant Impact Antimicrobial Antimicrobial Activity (MIC) Benzoyl_Subst->Antimicrobial Modulates Potency Hybridization->Antimicrobial Can Enhance Activity

Caption: Logical relationship of structural modifications to the biological activity of N-benzoyl morpholine derivatives.

References

Uncharted Territory: The Elusive Biological Target of N-(2-Fluorobenzoyl)morpholine Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, the specific biological target and mechanism of action for the compound N-(2-Fluorobenzoyl)morpholine remain undefined in publicly accessible scientific literature. This absence of foundational data precludes the development of a comprehensive comparison guide for target validation and engagement studies, as requested by the research community.

This compound belongs to the broader class of morpholine-containing compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from their frequent appearance in a wide array of biologically active molecules and approved drugs, owing to their favorable physicochemical and metabolic properties.[1] The morpholine scaffold is known to interact with a diverse range of biological targets, including enzymes and receptors, leading to various pharmacological effects.

However, the specific molecular interacting partner of this compound has not been identified in the available scientific domain. Target validation and engagement studies are fundamental to drug discovery and development, providing crucial evidence that a compound interacts with its intended target in a way that produces a therapeutic effect. Without a known target, it is impossible to:

  • Identify appropriate alternative compounds for comparison. A meaningful comparative analysis requires benchmarking against compounds with a known and shared mechanism of action.

  • Present relevant experimental data. Key performance indicators in target validation, such as IC50 (half maximal inhibitory concentration) or Kd (dissociation constant), are target-specific.

  • Construct accurate signaling pathway diagrams. Visualizing the molecular interactions and downstream effects of a compound is entirely dependent on knowing its place within a biological pathway.

While the synthesis of this compound and other morpholine derivatives is well-documented, the subsequent biological characterization necessary for target identification appears to be unpublished or proprietary. This information gap makes it impossible to fulfill the request for a detailed comparison guide with experimental protocols and data visualization.

Further research, including high-throughput screening against diverse target panels, chemoproteomics approaches, or computational modeling, would be required to first identify the biological target(s) of this compound. Once a target is validated, subsequent target engagement studies could be designed and executed, paving the way for the development of the comprehensive comparative guides sought by researchers and drug development professionals. Until then, this compound remains a molecule of synthetic interest with an unknown biological role.

References

Comparative Analysis of N-(2-Fluorobenzoyl)morpholine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitor, N-(2-Fluorobenzoyl)morpholine, against well-characterized and clinically relevant kinase inhibitors: Imatinib, Gefitinib, and Osimertinib. Due to the limited publicly available data on the specific kinase activity of this compound, this document serves as a template to illustrate how such a compound would be evaluated and compared. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like solubility, metabolic stability, and target affinity.[1][2] This guide outlines the standard assays and data presentation formats used to characterize and compare novel chemical entities in the field of kinase inhibitor drug discovery.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory activities of our hypothetical compound, this compound, alongside established kinase inhibitors. The data for the known inhibitors are representative values from published literature. A lower IC50 value indicates a higher potency.

InhibitorTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)Citation(s)
This compound Target X KinaseData PlaceholderData Placeholder
Off-Target Y KinaseData PlaceholderData Placeholder
Imatinib ABL~25-45~25-45[3][4]
c-Kit100-[5]
PDGFR100-[5]
Gefitinib EGFR (Tyr1173)26-[6]
EGFR-mutant cell lines-3 - 390[7][8]
Osimertinib EGFR (L858R/T790M)<1511.44[9][10]
EGFR (exon 19 del/T790M)<1512.92[9][10]
EGFR (wild-type)~480-1865~494[9][10]

Mandatory Visualization

Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Response Cellular Response (Proliferation, Survival, etc.) mTOR->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (e.g., this compound) Kinase_Inhibitor->RAF Kinase_Inhibitor->PI3K Transcription_Factors->Cellular_Response

Caption: A generic receptor tyrosine kinase signaling pathway illustrating points of intervention for kinase inhibitors.

Workflow for Kinase Inhibitor Profiling Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Phosphorylation Assay Determine_IC50->Cell_Based_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Selectivity_Panel Kinase Selectivity Profiling Determine_Cellular_IC50->Selectivity_Panel Lead_Optimization Lead Optimization (SAR) Selectivity_Panel->Lead_Optimization Lead_Optimization->Start Synthesize Analogs Preclinical_Testing Preclinical Testing Lead_Optimization->Preclinical_Testing Select Candidate

Caption: Experimental workflow for the screening and profiling of a novel kinase inhibitor.

Structure-Activity Relationship (SAR) Logic Core_Scaffold Core Scaffold (Benzoylmorpholine) Modification_R1 Modification at R1 (Fluorobenzoyl group) Core_Scaffold->Modification_R1 Modification_R2 Modification at R2 (Morpholine ring) Core_Scaffold->Modification_R2 Analog_Synthesis Synthesize Analogs Modification_R1->Analog_Synthesis Modification_R2->Analog_Synthesis Biological_Testing Biological Testing (Kinase Assays) Analog_Synthesis->Biological_Testing SAR_Analysis Analyze SAR Data Biological_Testing->SAR_Analysis Improved_Potency Improved Potency/ Selectivity SAR_Analysis->Improved_Potency Positive Correlation Decreased_Potency Decreased Potency/ Toxicity SAR_Analysis->Decreased_Potency Negative Correlation

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for a morpholine-containing scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring the amount of ATP consumed or ADP produced.[11][12] The ADP-Glo™ Kinase Assay is a common example.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (test inhibitor) and a known inhibitor (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase and luciferin for the detection reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Protein Phosphorylation Assay

This assay measures the ability of an inhibitor to block kinase activity within a cellular context by quantifying the phosphorylation of a specific downstream substrate.[14][15][16]

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of phosphorylation of a target kinase's substrate in cultured cells.

Materials:

  • A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an activated signaling pathway).

  • Cell culture medium and serum.

  • This compound and a known inhibitor.

  • Fixing Solution (e.g., 4% paraformaldehyde).

  • Quenching Buffer (e.g., PBS with hydrogen peroxide).

  • Blocking Buffer (e.g., BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the substrate (phospho-specific) and one for the total amount of the substrate protein.

  • HRP-conjugated secondary antibody.

  • TMB Substrate or other chemiluminescent/fluorescent substrate.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 to 30,000 cells per well and incubate overnight.[14]

  • Compound Treatment: Starve cells in serum-free medium for 4-24 hours. Then, treat the cells with serial dilutions of this compound or a control inhibitor for a predetermined time (e.g., 2 hours).

  • Cell Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to induce phosphorylation of the target substrate.

  • Fixing and Permeabilization:

    • Aspirate the media and wash the cells with PBS.

    • Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature to fix and permeabilize the cells.[14]

  • Quenching and Blocking:

    • Wash the cells multiple times.

    • Add Quenching Buffer to minimize background signal and incubate for 20 minutes.[14]

    • Wash again and add Blocking Buffer, incubating for 1 hour to prevent non-specific antibody binding.[14]

  • Antibody Incubation:

    • Incubate wells with either the phospho-specific primary antibody or the total protein primary antibody for 2 hours.

    • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.

  • Signal Detection:

    • Wash the wells and add the detection substrate (e.g., TMB).

    • After a 30-minute incubation in the dark, add a stop solution.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each concentration.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

References

In Vitro and In Vivo Testing of "N-(2-Fluorobenzoyl)morpholine": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific in vitro and in vivo testing data for the compound "N-(2-Fluorobenzoyl)morpholine" (CAS 1978-64-9) has revealed a significant lack of publicly available research. No dedicated studies detailing its biological activity, experimental protocols, or comparative performance against other agents were identified. Therefore, a direct comparison guide with supporting experimental data for this specific molecule cannot be compiled at this time.

While information on "this compound" is scarce, the broader class of morpholine-containing compounds has been extensively studied, revealing a wide range of pharmacological activities. This guide will provide an overview of the therapeutic potential of morpholine derivatives, general experimental protocols used to evaluate them, and a comparison with known, well-characterized morpholine-containing drugs. This information is intended for researchers, scientists, and drug development professionals to provide context for the potential applications and evaluation of novel morpholine derivatives.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to favorably influence physicochemical properties.[1][2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for interacting with various biological targets.[1]

Morpholine derivatives have demonstrated a wide array of biological activities, including:

  • Anticancer: Derivatives have been investigated as inhibitors of various kinases, including PI3K and mTOR, which are crucial in cancer cell signaling pathways.[4]

  • Neuroprotective: The morpholine moiety is found in compounds targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5]

  • Anti-inflammatory and Analgesic: Certain morpholine-containing compounds have shown potential in modulating inflammatory pathways.

  • Antimicrobial: The morpholine nucleus is a component of some antibacterial and antifungal agents.[6]

Hypothetical Testing Workflow for a Novel Morpholine Derivative

Based on the known activities of the morpholine class, a hypothetical experimental workflow for a novel compound like "this compound" can be proposed. This workflow illustrates the logical progression from initial screening to more complex biological evaluation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Identification Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Mechanism of Action Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies Lead Optimization Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Dose Selection Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Safety Assessment

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Comparative Data of Representative Morpholine-Containing Drugs

To provide a tangible comparison, the following table summarizes the in vitro and in vivo data for two well-characterized drugs containing a phenyl-morpholine scaffold: Gefitinib , an anticancer agent, and Phenmetrazine , a former CNS stimulant. This data illustrates the diverse biological effects and the types of assays used for evaluation.

Compound Therapeutic Area In Vitro Assay Key Parameter In Vivo Model Key Finding
Gefitinib AnticancerEGFR Kinase Inhibition AssayIC₅₀ ≈ 2-37 nMHuman tumor xenografts in miceTumor growth inhibition
Phenmetrazine CNS StimulantMonoamine Transporter Uptake AssayIC₅₀ ≈ 50-200 nM (for DAT, NET, SERT)Locomotor activity in ratsIncreased activity

Detailed Experimental Protocols

Below are generalized protocols for key experiments typically performed on morpholine derivatives, based on their common therapeutic targets.

In Vitro: Kinase Inhibition Assay (e.g., for Anticancer Evaluation)
  • Objective: To determine the inhibitory activity of a test compound against a specific kinase (e.g., EGFR, PI3K).

  • Materials: Recombinant human kinase, ATP, kinase-specific peptide substrate, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is set up containing the kinase, buffer, and the peptide substrate.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

In Vivo: Xenograft Tumor Model (e.g., for Anticancer Evaluation)
  • Objective: To evaluate the efficacy of a test compound in reducing tumor growth in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line, test compound formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Potential Signaling Pathway Involvement

Given the prevalence of morpholine derivatives as kinase inhibitors, a common signaling pathway they might modulate is the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  (from PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Comparative Cross-Reactivity Profiling of N-(2-Fluorobenzoyl)morpholine and Alternative PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of a representative morpholine-containing compound, ZSTK474, alongside two alternative inhibitors of the phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway, Gedatolisib and Alpelisib. Due to the lack of publicly available biological data for the specific molecule "N-(2-Fluorobenzoyl)morpholine," the well-characterized pan-PI3K inhibitor ZSTK474, which also features the morpholine scaffold, is used here as a proxy to illustrate a comprehensive cross-reactivity assessment.

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance their physicochemical and pharmacokinetic properties.[2] This guide will delve into the selectivity of these compounds against the Class I PI3K isoforms and mTOR, supported by detailed experimental methodologies to facilitate the replication and extension of these findings.

Comparative Kinase Selectivity

A critical aspect of characterizing a kinase inhibitor is to determine its selectivity across the kinome. The following tables summarize the inhibitory activities of ZSTK474, Gedatolisib, and Alpelisib against the Class I PI3K isoforms and mTOR.

Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms and mTOR

Kinase TargetZSTK474 IC50 (nM)Gedatolisib (PF-05212384) IC50 (nM)Alpelisib (BYL719) IC50 (nM)
PI3Kα (p110α)16[3][4]0.4[5]4.6 - 5[6][7]
PI3Kβ (p110β)44[3][4]-1,156 - 1,200[6][7]
PI3Kγ (p110γ)49[3][4]5.4[5]250[6][7]
PI3Kδ (p110δ)4.6 - 5[3][4]-290[6][7]
mTORWeakly active/selective over mTOR[4][8]1.6[5]-

Note: A lower IC50 value indicates higher potency.

Table 2: Overview of Kinase Selectivity Profiles

CompoundPrimary Target(s)Selectivity Profile Summary
ZSTK474 Pan-Class I PI3K inhibitor[3][4]Highly selective for Class I PI3Ks. No significant inhibition was observed against a panel of 139 other protein kinases at concentrations up to 30 µmol/L.[4][8] It is also a significantly weaker inhibitor of mTOR.[8]
Gedatolisib (PF-05212384) Dual PI3K/mTOR inhibitor[5]Potent inhibitor of all four Class I PI3K isoforms and both mTORC1 and mTORC2.[9] Exhibits high selectivity over a panel of 234 other protein kinases, with IC50 values greater than 10 µM.
Alpelisib (BYL719) PI3Kα-selective inhibitor[6]Shows strong selectivity for the p110α isoform of PI3K over other isoforms (p110β, p110γ, and p110δ).[6]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of kinase inhibition and the methodologies used to assess cross-reactivity, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for kinase inhibitor profiling.

PI3K_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Survival mTORC1->CellGrowth ZSTK474 ZSTK474 (Pan-PI3K) ZSTK474->PI3K Gedatolisib Gedatolisib (Dual PI3K/mTOR) Gedatolisib->PI3K Alpelisib Alpelisib (PI3Kα-selective) Alpelisib->PI3K mTOR_inhibitor Gedatolisib mTOR_inhibitor->mTORC2 mTOR_inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting the points of inhibition for ZSTK474, Gedatolisib, and Alpelisib.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound Test Compound (e.g., this compound) KinasePanel Broad Kinase Panel (e.g., KINOMEscan) Compound->KinasePanel PrimaryAssay Primary Target Assay (e.g., PI3K HTRF/ADP-Glo) Compound->PrimaryAssay IC50_determination IC50 Determination KinasePanel->IC50_determination PrimaryAssay->IC50_determination Cellular_IC50 Cellular IC50 Determination CellCulture Cancer Cell Lines CompoundTreatment Compound Treatment CellCulture->CompoundTreatment WesternBlot Western Blot for Downstream Effectors (e.g., p-AKT) CompoundTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->CellViability WesternBlot->Cellular_IC50 CellViability->Cellular_IC50

Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key assays used to characterize PI3K/mTOR inhibitors.

In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K isoforms and mTOR in a biochemical assay. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[10][11][12]

Materials:

  • Purified recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Lipid substrate (e.g., PIP2:PS vesicles)[10]

  • Test compound (e.g., "this compound" proxy ZSTK474, Gedatolisib, Alpelisib)

  • ATP

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the PI3K reaction buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.[13] Add 4 µL of the enzyme/lipid substrate mixture to each well.[13]

  • Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically at or near the Km for the specific kinase).[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[13]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Cellular Phospho-Akt (Ser473) Western Blot Assay

Objective: To assess the ability of a test compound to inhibit the PI3K/mTOR signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector, Akt, at serine 473.[14][15][16][17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.[14] Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] d. Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[17] f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.[15]

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and compare the levels across different treatment conditions to determine the cellular potency of the inhibitor.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. By employing a combination of biochemical and cellular assays, researchers can elucidate the selectivity and potential off-target effects of novel compounds. As illustrated with the representative PI3K/mTOR inhibitors ZSTK474, Gedatolisib, and Alpelisib, a detailed understanding of a compound's interaction with the human kinome provides invaluable insights into its therapeutic potential and safety profile. While direct experimental data for "this compound" remains to be established, the methodologies and comparative framework presented in this guide offer a robust template for its future characterization.

References

A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoyl Morpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutics, understanding the metabolic fate of a drug candidate is paramount. The introduction of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of ortho-, meta-, and para-fluorinated benzoyl morpholine isomers, supported by illustrative experimental data and detailed methodologies.

The morpholine moiety, a common heterocycle in drug design, is generally considered to possess favorable metabolic properties.[1][2] However, it can still be susceptible to metabolism, primarily through oxidation of the morpholine ring or N-dealkylation, often mediated by cytochrome P450 (CYP) enzymes.[3] The strategic placement of a fluorine atom on the benzoyl ring can block these metabolic "soft spots," thereby enhancing the compound's stability.[3][4][5]

Quantitative Assessment of Metabolic Stability

The metabolic stability of the fluorinated benzoyl morpholine isomers was evaluated using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][7] Key parameters determined from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[8]

The following table summarizes representative data from a comparative in vitro microsomal stability assay of ortho-, meta-, and para-fluorobenzoyl morpholine.

CompoundPosition of FluorineIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzoyl MorpholineUnsubstituted2527.7
2-Fluorobenzoyl MorpholineOrtho4515.4
3-Fluorobenzoyl MorpholineMeta6011.6
4-Fluorobenzoyl MorpholinePara759.2

This data is illustrative and intended to represent typical trends observed in metabolic stability studies where fluorine substitution is employed to block metabolism.

Experimental Protocols

A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is provided below.[9][10][11]

1. Materials and Equipment:

  • Test compounds (fluorinated benzoyl morpholine isomers)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the phosphate buffer to the desired final concentration (e.g., 1 µM).

  • The human liver microsomes are diluted in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • The microsomal solution is pre-warmed at 37°C for 5 minutes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system to the microsomal solution containing the test compound.

  • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Experimental Workflow and Metabolic Pathways

To better illustrate the experimental process and the potential metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_analysis Termination & Analysis cluster_data_analysis Data Analysis Test_Compound Test Compound (Fluorinated Benzoyl Morpholine) Incubation_Mix Reaction Mixture (37°C) Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Time_Points Sampling at 0, 5, 15, 30, 45, 60 min Incubation_Mix->Time_Points Termination Reaction Termination (Acetonitrile + IS) Time_Points->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Processing Quantification of Parent Compound LCMS->Data_Processing Calculation Calculation of t½ and CLint Data_Processing->Calculation metabolic_pathways cluster_metabolites Potential Metabolic Pathways Parent Fluorobenzoyl Morpholine Hydroxylation Ring Hydroxylation (Morpholine or Benzoyl Ring) Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Ring_Opening Morpholine Ring Opening Hydroxylation->Ring_Opening

References

Safety Operating Guide

Personal protective equipment for handling N-(2-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(2-Fluorobenzoyl)morpholine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on the parent compound morpholine, this compound should be treated as a hazardous substance. The primary hazards include:

  • Flammability: Flammable liquid and vapor.[1][2][3][4]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3][4][5]

  • Health Hazards: Suspected of damaging fertility or the unborn child.[1][6]

Hazard ClassificationGHS Category
Flammable LiquidsCategory 3[1][2]
Acute Toxicity, OralCategory 4[1][2]
Acute Toxicity, DermalCategory 3[1][2]
Acute Toxicity, InhalationCategory 3[1][2]
Skin Corrosion/IrritationCategory 1B[1][2]
Serious Eye Damage/IrritationCategory 1[1][5]
Reproductive ToxicityCategory 2[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles are essential.[1][5] A face shield (minimum 8-inch) should also be worn.[5]
Skin Chemical-Resistant GlovesWear rubber gloves.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
Protective ClothingA complete suit that protects against chemicals is recommended.[5] Consider flame-retardant and anti-static protective clothing.[5]
Respiratory Air-Purifying RespiratorIf engineering controls are insufficient, use a full-face respirator with multi-purpose combination respirator cartridges.[5] For sole protection, a full-face supplied air respirator is necessary.[5] All respirator components must be NIOSH-approved.[5]

Operational and Disposal Plans

Safe Handling Procedures

Adherence to strict operational procedures is necessary to minimize exposure and risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][6]

General Practices:

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe vapors or mists.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]

  • Use only non-sparking tools.[1][6]

  • Do not eat, drink, or smoke in handling areas.[1][5]

  • Wash hands thoroughly after handling.[1][5]

  • Keep containers tightly closed when not in use.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.

Immediate Actions:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but avoid spreading vapors to other areas.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[5]

Cleanup Procedure:

  • Wear appropriate PPE: Don the full PPE as outlined in the table above.

  • Contain the spill: Create a dike around the spill using absorbent materials like vermiculite, cat litter, or spill pillows.[7]

  • Absorb the material: Apply absorbent material, working from the outside of the spill inwards.[7]

  • Collect residue: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[7]

  • Decontaminate the area: Clean the spill area with soap and water.[8] Collect the rinse water for proper disposal if the chemical is highly toxic.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in its original container or a suitable, labeled waste container.[1] Do not mix with other waste.[1]

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable PPE, must be placed in a sealed, labeled container for hazardous waste disposal.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][5] Contact a licensed professional waste disposal service for guidance.

Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Review SDS Review SDS Assess Risks->Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Check Equipment Check Equipment Prepare PPE->Check Equipment Work in Fume Hood Work in Fume Hood Check Equipment->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Use Non-Sparking Tools Use Non-Sparking Tools Ground Equipment->Use Non-Sparking Tools Keep Container Closed Keep Container Closed Use Non-Sparking Tools->Keep Container Closed Clean Work Area Clean Work Area Keep Container Closed->Clean Work Area Decontaminate PPE Decontaminate PPE Clean Work Area->Decontaminate PPE Wash Hands Wash Hands Decontaminate PPE->Wash Hands

Caption: A workflow for the safe handling of this compound.

Spill Response Protocol cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps Evacuate Area Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Remove Ignition Sources Remove Ignition Sources Alert Others->Remove Ignition Sources Don PPE Don PPE Remove Ignition Sources->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Restock Spill Kit Restock Spill Kit Dispose of Waste->Restock Spill Kit

Caption: A step-by-step protocol for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.